3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQKLBWHNGSIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648865 | |
| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148050-30-9 | |
| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a fluorinated alcohol derivative of significant interest in medicinal chemistry and materials science. This document outlines two primary synthetic routes, detailing experimental protocols, and presenting quantitative data in a structured format. Safety considerations for all key reagents are also addressed to ensure safe laboratory practices.
Introduction
This compound is a chiral building block that incorporates both a bromine atom and a trifluoromethyl group. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. These properties make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This guide explores two viable synthetic pathways for its preparation: a Friedel-Crafts acylation approach and a Grignard reaction-based method.
Synthetic Pathways Overview
The synthesis of this compound is typically achieved in a two-step process. The key intermediate in both primary routes is the ketone, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. This ketone is then reduced to the desired secondary alcohol.
Route 1: Friedel-Crafts Acylation
This pathway involves the electrophilic acylation of bromobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced.
Route 2: Grignard Reaction
This alternative route begins with the formation of a Grignard reagent from 4-bromobenzyl bromide. This organometallic intermediate then reacts with an ester of trifluoroacetic acid, typically ethyl trifluoroacetate, to form the ketone, which is subsequently reduced.
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic protocols. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Typical Yield (%) |
| Route 1: Step 1 (Acylation) | Bromobenzene, Trifluoroacetic anhydride | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | Aluminum chloride (AlCl₃) | Dichloromethane (DCM) | 65-75 |
| Route 1: Step 2 (Reduction) | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | This compound | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 90-98 |
| Route 2: Step 1 (Grignard) | 4-Bromobenzyl bromide, Magnesium (Mg) | 4-Bromobenzylmagnesium bromide | Iodine (I₂) (catalyst) | Diethyl ether | >90 (in situ) |
| Route 2: Step 2 (Ketone Formation) | 4-Bromobenzylmagnesium bromide, Ethyl trifluoroacetate | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | - | Diethyl ether | 70-80 |
| Route 2: Step 3 (Reduction) | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | This compound | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 90-98 |
Experimental Protocols
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.
Route 1: Friedel-Crafts Acylation Protocol
Step 1: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of bromobenzene (1.0 equivalent) in dry DCM to the flask.
-
Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise from the addition funnel to the stirred suspension. The reaction is exothermic and should be maintained at 0-5 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done slowly and with vigorous stirring in a fume hood due to the evolution of HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone.[1][2]
Step 2: Reduction to this compound
-
Dissolution: Dissolve the 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. Be cautious as the reaction generates hydrogen gas.[3]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Slowly add 1 M hydrochloric acid at 0 °C to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to obtain the crude alcohol. The product can be further purified by recrystallization or column chromatography.
Route 2: Grignard Reaction Protocol
Step 1: Preparation of 4-Bromobenzylmagnesium Bromide
-
Apparatus Setup: Assemble a dry, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Grignard Formation: Add a small amount of a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.[4]
-
Completion: Once the reaction has started, add the remaining 4-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.
Step 2: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
Reagent Addition: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Reaction: Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard solution. Maintain the temperature below -70 °C during the addition.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Work-up and Purification: Follow the extraction, washing, drying, and purification procedures as described in Route 1, Step 1.
Step 3: Reduction to this compound
Follow the same reduction procedure as described in Route 1, Step 2.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the two primary synthetic routes for this compound.
Caption: Synthetic routes to this compound.
Logical Relationship of Synthesis Steps
This diagram illustrates the logical progression from starting materials to the final product through the key intermediate.
Caption: Logical progression of the synthesis.
References
Technical Guide: Physicochemical Properties of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. Due to the limited availability of experimental data in peer-reviewed literature, this document combines catalog information with established principles of organic chemistry to offer a thorough profile of the molecule.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF₃O | [1][2] |
| Molecular Weight | 269.06 g/mol | [1] |
| CAS Number | 1148050-30-9 | [1][3][4] |
| Purity (Typical) | ≥97% | [1][3] |
| Calculated logP | 2.91480 | [2] |
| Calculated Polar Surface Area | 20.23 Ų | [2] |
| Physical State | Not reported (likely a solid) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| Density | Not reported | |
| pKa | Not reported |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the reduction of its corresponding ketone precursor, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. This is a standard transformation in organic synthesis.
Experimental Protocol: Reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
This protocol is a generalized procedure based on common laboratory practices for the reduction of ketones to alcohols.
1. Materials and Reagents:
-
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
2. Procedure:
-
In a round-bottom flask, dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the cooled solution in small portions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
3. Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
4. Characterization:
-
The structure and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualized Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. The presence of the trifluoromethyl group, a common moiety in pharmaceuticals, suggests potential for biological relevance, but this has not been explored in the available literature. Therefore, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a fluorinated aromatic alcohol for which basic chemical identity is established, but comprehensive experimental physicochemical data is lacking. The synthetic route via reduction of the corresponding ketone is straightforward and can be performed using standard laboratory procedures. Further research is required to determine its physical properties, biological activity, and potential applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Structural Analysis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this guide combines a proposed synthesis protocol with a comprehensive theoretical and predictive analysis of its structural and spectroscopic properties. This includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and comparative format. Methodologies for the key analytical techniques are outlined, and logical workflows are visualized using Graphviz diagrams to aid in the understanding of the synthesis and structural characterization process.
Introduction
This compound (CAS No. 1148050-30-9) is a halogenated and fluorinated alcohol. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an interesting scaffold for drug discovery. The bromophenyl moiety offers a site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is crucial for its application in rational drug design and materials science.
Proposed Synthesis
The synthesis of this compound can be readily achieved through the reduction of its corresponding ketone precursor, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone.
Experimental Protocol: Reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
This protocol outlines a standard laboratory procedure for the reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone using sodium borohydride, a mild and selective reducing agent.
Materials:
-
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in anhydrous methanol (0.2 M).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quenching: Slowly add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Structural Analysis
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on computational models and analysis of similar structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | d | 2H | Ar-H (ortho to Br) |
| ~7.20 | d | 2H | Ar-H (meta to Br) |
| ~4.20 | m | 1H | CH-OH |
| ~3.00 | dd | 1H | CH₂ (diastereotopic) |
| ~2.90 | dd | 1H | CH₂ (diastereotopic) |
| ~2.50 | d | 1H | OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | Ar-C (ipso to CH₂) |
| ~132 | Ar-CH (ortho to Br) |
| ~130 | Ar-CH (meta to Br) |
| ~125 (q) | CF₃ |
| ~122 | Ar-C (ipso to Br) |
| ~72 (q) | CH-OH |
| ~40 | CH₂ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -78 | d | CF₃ |
Table 4: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~3100-3000 | Medium | Ar C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, 1490 | Strong | Ar C=C stretch |
| ~1250, 1150, 1100 | Strong | C-F stretch |
| ~1070 | Strong | C-O stretch |
| ~1010 | Strong | Ar C-Br stretch |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 268/270 | Moderate | [M]⁺ (Molecular Ion) |
| 199/201 | High | [M - CF₃]⁺ |
| 185/187 | High | [M - CH(OH)CF₃]⁺ |
| 171/173 | Moderate | [C₇H₆Br]⁺ |
| 155/157 | Low | [C₆H₄Br]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
| 69 | Low | [CF₃]⁺ |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.[1][2][3] The fragmentation pathways are likely dominated by the loss of the stable trifluoromethyl radical and cleavage adjacent to the aromatic ring.
Methodologies for Structural Characterization
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[4][5]
Experimental Protocol:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[6][7][8][9][10] ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for the complete structural assignment of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.[1][2][3][11]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and elucidate the structure.
Conclusion
This technical guide provides a comprehensive overview of the structural analysis of this compound. While experimental data is currently scarce, the proposed synthesis and predicted spectroscopic data presented herein offer a valuable resource for researchers working with this compound. The detailed methodologies and visual workflows serve as a practical guide for its synthesis and characterization. Further experimental validation of the predicted data is encouraged to provide a more complete understanding of this promising molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Spectrometric Profiling of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the novel compound 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic and spectrometric characteristics. The predictions are derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous chemical structures. This guide also outlines detailed, standardized experimental protocols for acquiring such data, serving as a practical resource for researchers engaged in the synthesis and characterization of this and related compounds. The information is presented in a clear, structured format, including data tables and workflow diagrams, to facilitate its use in a research and development setting.
Introduction
This compound is a halogenated organic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a chiral center, and a brominated aromatic ring suggests that this molecule may exhibit unique biological activities and physical properties. Accurate and thorough characterization using modern analytical techniques is paramount for its development and application. This guide provides a detailed predictive analysis of its spectroscopic and spectrometric signatures.
Predicted Spectroscopic and Spectrometric Data
The following sections detail the predicted data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.2 | Doublet | 2H | Ar-H (meta to Br) |
| ~4.2 | Multiplet | 1H | CH-OH |
| ~3.0 | Doublet of doublets | 2H | CH₂ |
| ~2.5 | Doublet | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | Ar-C (quaternary, attached to CH₂) |
| ~132 | Ar-CH (ortho to Br) |
| ~130 | Ar-CH (meta to Br) |
| ~125 | C-F₃ (quartet) |
| ~122 | Ar-C (quaternary, attached to Br) |
| ~72 | CH-OH (quartet) |
| ~40 | CH₂ |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -78 | Doublet | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium to Strong | C=C stretch (aromatic) |
| 1300-1100 | Strong | C-F stretch |
| 1100-1000 | Strong | C-O stretch (secondary alcohol) |
| ~1010 | Strong | C-Br stretch (aromatic) |
| 850-800 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 268/270 | Molecular ion [M]⁺ (presence of Br isotopes) |
| 183/185 | [M - CF₃ - H₂O]⁺ |
| 171/173 | [M - C₂H₂F₃O]⁺ (loss of side chain) |
| 155/157 | [C₆H₄Br]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of -250 to 50 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 1-2 seconds.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation (for EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition (EI):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.
Caption: General workflow for spectroscopic and spectrometric analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic and spectrometric properties of this compound. The predicted data, presented in a structured format, alongside detailed experimental protocols, offers a valuable resource for researchers. As experimental data for this compound becomes publicly available, this guide can serve as a reference for comparison and validation. The methodologies and predictive analyses outlined herein are intended to support the efficient and accurate characterization of this and other novel chemical entities in the field of drug development and materials science.
synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol from its ketone precursor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol from its ketone precursor, 4'-bromo-2,2,2-trifluoroacetophenone. The reduction of trifluoromethyl ketones is a critical transformation in medicinal chemistry, as the resulting chiral fluoroalcohols are valuable building blocks for various pharmaceutical agents. This document outlines common and effective reduction methodologies, providing detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Overview of Synthetic Pathways
The conversion of 4'-bromo-2,2,2-trifluoroacetophenone to this compound is primarily achieved through the reduction of the carbonyl group. Several methods are available for this transformation, ranging from simple hydride reductions to sophisticated asymmetric catalytic processes. The choice of method depends on the desired outcome, specifically whether a racemic or an enantiomerically enriched product is required.
The primary synthetic routes covered in this guide are:
-
Sodium Borohydride Reduction: A straightforward and cost-effective method yielding the racemic alcohol.
-
Catalytic Hydrogenation: A clean and efficient reduction method that can be adapted for asymmetric synthesis.
-
Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction): A highly enantioselective method for producing chiral alcohols.
Caption: Synthetic routes from the ketone precursor to the alcohol product.
Experimental Protocols
Sodium Borohydride Reduction (Racemic Synthesis)
This method provides a simple and high-yielding route to the racemic alcohol.
Reaction Scheme:
Caption: Sodium Borohydride reduction of the ketone precursor.
Procedure:
To a solution of 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.5 eq) portion-wise over 15 minutes. The reaction mixture is stirred at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields this compound as a white solid.
Asymmetric Catalytic Hydrogenation
This method allows for the synthesis of enantiomerically enriched this compound. The choice of chiral ligand is crucial for achieving high enantioselectivity.
Reaction Scheme:
Caption: Asymmetric catalytic hydrogenation of the ketone precursor.
Procedure:
In a high-pressure reactor, 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq), a chiral ruthenium catalyst (e.g., Ru-BINAP) (0.01 eq), and a base (e.g., potassium tert-butoxide) (0.1 eq) are dissolved in a degassed solvent such as methanol or isopropanol (0.1 M). The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-80 °C) for 12-48 hours. After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield the enantiomerically enriched alcohol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones.[1][2][3][4][5]
Reaction Scheme and Catalytic Cycle:
Caption: CBS reduction and its catalytic cycle.
Procedure:
A solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -20 °C under an argon atmosphere. To this solution, borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) is added dropwise, and the mixture is stirred for 10 minutes. A solution of 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes, maintaining the internal temperature below -15 °C. The reaction is stirred at -20 °C for 2 hours, and its progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is warmed to room temperature and stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC.
Data Presentation
The following tables summarize typical quantitative data for the different reduction methods. Please note that specific results can vary based on the exact reaction conditions and the purity of the reagents.
Table 1: Sodium Borohydride Reduction
| Parameter | Value | Reference |
| Solvent | Methanol | [6][7][8][9] |
| Temperature | 0 °C to Room Temp. | [6][7][8][9] |
| Reaction Time | 1-4 hours | [6] |
| Yield | >95% (typical) | General Knowledge |
| Enantiomeric Excess | 0% (racemic) | N/A |
Table 2: Asymmetric Catalytic Hydrogenation
| Parameter | Value | Reference |
| Catalyst | Chiral Ru-complex | [10] |
| Solvent | Methanol, Isopropanol | [10] |
| Base | KOBu-t | [10] |
| H2 Pressure | 10-100 psi | [10] |
| Temperature | 25-80 °C | [10] |
| Reaction Time | 12-48 hours | [10] |
| Yield | 80-99% | [10] |
| Enantiomeric Excess | Up to >99% | [10] |
Table 3: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
| Parameter | Value | Reference |
| Catalyst | (R)- or (S)-Me-CBS | [1][2][3][4][5] |
| Borane Source | BH3·THF or BH3·SMe2 | [1][2][3][4][5] |
| Solvent | Tetrahydrofuran (THF) | [1][2][3][4][5] |
| Temperature | -20 °C to Room Temp. | [5] |
| Reaction Time | 1-3 hours | [2] |
| Yield | 90-98% | [3] |
| Enantiomeric Excess | >95% | [3] |
Conclusion
The synthesis of this compound from 4'-bromo-2,2,2-trifluoroacetophenone can be effectively achieved through various reduction methods. For the preparation of the racemic alcohol, sodium borohydride reduction offers a simple, economical, and high-yielding approach. When enantiomerically pure alcohol is the target, both asymmetric catalytic hydrogenation and the Corey-Bakshi-Shibata reduction provide excellent enantioselectivity and high yields. The choice between these asymmetric methods will depend on factors such as catalyst availability, cost, and the specific experimental setup available. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4'-Bromo-2,2,2-trifluoroacetophenone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 -Bromo-2,2,2-trifluoroacetophenone = 98 16184-89-7 [sigmaaldrich.com]
Technical Guide: 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol (CAS 1148050-30-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and suppliers of the compound with CAS number 1148050-30-9, identified as 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. Due to the limited publicly available information on the specific biological activity of this compound, this guide focuses on its role as a chemical intermediate, particularly within the context of medicinal chemistry and drug discovery. The presence of both a bromophenyl group and a trifluoromethyl group suggests its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] This guide will therefore also touch upon the broader significance of trifluoromethyl-containing compounds in pharmaceutical research.
Chemical and Physical Properties
This compound is a halogenated aromatic alcohol. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 1148050-30-9 |
| Chemical Name | This compound |
| Molecular Formula | C₉H₈BrF₃O |
| Molecular Weight | 269.06 g/mol |
| Synonyms | Benzeneethanol, 4-bromo-α-(trifluoromethyl)- |
| Structure | |
|
|
Applications in Research and Drug Development
-
The Hydroxyl Group: Can be used for esterification, etherification, or oxidation to the corresponding ketone.
-
The Bromophenyl Group: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.
-
The Trifluoromethyl Group: This group is a bioisostere for other chemical groups and can significantly influence the electronic and steric properties of a molecule, often leading to improved pharmacological profiles.[1][2][3][4]
-
Chirality: The C2 position is a stereocenter, meaning the compound can exist as two enantiomers. The use of a single enantiomer can be crucial for achieving desired biological activity and avoiding off-target effects.[5][6][7]
The overall structure is a common motif in the development of new therapeutic agents, and this compound could serve as a key intermediate in the synthesis of novel drug candidates.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and plausible synthetic route would involve the reduction of the corresponding ketone, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. Below is a generalized experimental protocol for this type of chemical transformation.
Synthesis of this compound via Ketone Reduction
Reaction Scheme:
A plausible synthetic route to the target compound.
Materials:
-
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The amount of NaBH₄ should be in slight molar excess (e.g., 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Note: This is a generalized protocol. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Mandatory Visualizations
A plausible synthetic pathway for this compound.
Hypothetical workflow for utilizing the compound in drug discovery.
Suppliers
A number of chemical suppliers offer this compound. The typical purity offered is around 97-98%. Below is a table of some potential suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity.
| Supplier | Purity |
| Accela ChemBio Inc. | >97% |
| Alchem Pharmtech, Inc. | >97% |
| BLDpharm | Not specified |
| ChemUniverse | 97% |
| Combi-Blocks Inc. | Not specified |
| Shanghai Amole Biotechnology Co., Ltd. | Not specified |
Conclusion
This compound (CAS 1148050-30-9) is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its combination of a reactive bromophenyl group, a chiral alcohol, and a metabolically stable trifluoromethyl group makes it an attractive building block for the synthesis of novel and diverse molecular entities. While direct biological activity data is currently lacking, its utility in the construction of compound libraries for screening is evident. Researchers and drug development professionals can leverage this compound to explore new chemical space in the quest for next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Trifluoromethyl Group in 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its profound influence on the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in the context of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates its likely properties and biological significance based on established principles of medicinal chemistry and data from structurally similar compounds. We will explore the anticipated effects of the CF₃ group on lipophilicity, metabolic stability, and target binding, providing a theoretical framework for its potential as a therapeutic agent. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and evaluation, alongside illustrative diagrams to elucidate key concepts and potential mechanisms of action.
Introduction: The Trifluoromethyl Group in Drug Design
The trifluoromethyl group is often considered a "super-methyl" group in drug design, though its properties are distinctly different. Its introduction into a drug candidate can dramatically alter its biological and physicochemical profile.[1] The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the electronic environment of the molecule, while its steric bulk and high lipophilicity influence molecular conformation and membrane permeability.[1][2]
Key advantages conferred by the trifluoromethyl group include:
-
Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can improve a drug's ability to cross biological membranes, potentially leading to better absorption and distribution.[1]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s.[3] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can block metabolic pathways, leading to a longer drug half-life and improved bioavailability.
-
Modulation of pKa: The strong inductive effect of the CF₃ group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its interaction with biological targets.
-
Improved Target Binding: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding affinity and selectivity for the target protein. It can participate in favorable orthogonal multipolar interactions with the protein backbone.
Physicochemical and Biological Properties of this compound
While specific experimental data for this compound is limited, we can infer its likely properties based on its structure. The presence of the bromophenyl moiety suggests potential for various biological activities, including as an inhibitor of certain enzymes. The trifluoromethyl group, adjacent to the hydroxyl group, is expected to significantly influence its properties.
Table 1: Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₉H₈BrF₃O | Based on chemical structure. |
| Molecular Weight | 269.06 g/mol | Calculated from the molecular formula. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | The lipophilic bromophenyl and trifluoromethyl groups are expected to result in a moderate to high lipophilicity, partially offset by the polar hydroxyl group. |
| Aqueous Solubility | Low | High lipophilicity generally correlates with lower aqueous solubility. |
| pKa (hydroxyl group) | ~12-13 | The electron-withdrawing trifluoromethyl group will increase the acidity of the adjacent hydroxyl group compared to a non-fluorinated alcohol. |
Table 2: Inferred Pharmacokinetic and Biological Properties
| Property | Inferred Characteristic | Rationale |
| Metabolic Stability | High | The C-F bonds are highly resistant to metabolic oxidation. The primary site of metabolism would likely be the aromatic ring or conjugation of the hydroxyl group. |
| Plasma Protein Binding | Moderate to High | Lipophilic compounds often exhibit significant binding to plasma proteins like albumin. |
| Potential Biological Target | Enzymes (e.g., kinases, dehydrogenases) | The structure bears resemblance to known enzyme inhibitors. The hydroxyl and trifluoromethyl groups can form key interactions in an active site. |
| Potential Therapeutic Area | Oncology, Infectious Diseases | Bromo- and trifluoromethyl-containing compounds have shown promise in these areas. |
Disclaimer: The data presented in Tables 1 and 2 are inferred based on chemical structure and established principles of medicinal chemistry and have not been experimentally verified for this specific compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of trifluoromethyl carbinols from the corresponding aldehyde.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Materials:
-
4-Bromobenzaldehyde
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add trifluoromethyltrimethylsilane (1.2 eq).
-
Slowly add the TBAF solution (0.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Determination of Octanol-Water Partition Coefficient (LogP)
This protocol outlines the shake-flask method for the experimental determination of LogP.
Workflow for LogP Determination
Caption: Workflow for the shake-flask determination of LogP.
Materials:
-
This compound
-
1-Octanol (HPLC grade)
-
Deionized water
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Prepare a stock solution of the test compound in water-saturated octanol at a known concentration.
-
In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of octanol-saturated water.
-
Shake the funnel vigorously for 5-10 minutes to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC with a standard curve).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
In Vitro Microsomal Stability Assay
This protocol describes a typical procedure to assess the metabolic stability of a compound in liver microsomes.
Workflow for Microsomal Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension to the buffer.
-
Add the test compound to initiate the pre-incubation at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.
Hypothetical Mechanism of Action and Signaling Pathway
Given the structural features of this compound, it is plausible that it could act as an inhibitor of a kinase or a dehydrogenase enzyme. The bromophenyl group can occupy a hydrophobic pocket, while the hydroxyl and trifluoromethyl groups can form hydrogen bonds and other electrostatic interactions with the enzyme's active site.
For illustrative purposes, we propose a hypothetical scenario where the compound acts as an inhibitor of a hypothetical "Signal Kinase X," which is part of a cancer-related signaling pathway.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway where the compound inhibits Signal Kinase X.
In this model, the inhibition of Signal Kinase X by this compound would block the downstream signaling cascade, ultimately leading to a reduction in cell proliferation. The trifluoromethyl group would be crucial for potent and selective binding to the active site of Signal Kinase X, potentially by fitting into a specific hydrophobic pocket and forming favorable interactions.
Conclusion and Future Directions
The trifluoromethyl group is a powerful tool in medicinal chemistry, capable of significantly enhancing the drug-like properties of a molecule. In the context of this compound, the CF₃ group is anticipated to confer high metabolic stability and increased lipophilicity, which are desirable pharmacokinetic characteristics. While the specific biological activity of this compound remains to be elucidated, its structural motifs suggest potential as an enzyme inhibitor.
Future research should focus on the experimental validation of the inferred properties presented in this guide. The synthesis and subsequent biological screening of this compound against a panel of relevant enzymes would be a critical first step. Furthermore, detailed pharmacokinetic studies would be necessary to confirm the predicted metabolic stability and bioavailability. The insights gained from such studies would pave the way for the potential development of this and related compounds as novel therapeutic agents.
References
A Technical Guide to Determining the Solubility of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide focuses on 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a fluorinated organic compound with potential applications in medicinal chemistry. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for its experimental determination in various organic solvents. It includes a detailed protocol for the gravimetric method, a template for data presentation, and a visual workflow to aid researchers in generating reliable and comparable solubility profiles.
Introduction
This compound is a halogenated and fluorinated alcohol. The presence of the trifluoromethyl group (-CF3) is a common strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] Understanding the solubility of this compound in different organic solvents is fundamental for its purification, formulation, and overall drug development process. For instance, knowledge of solubility is crucial for selecting appropriate solvents for recrystallization, designing reaction conditions, and developing suitable delivery systems.
This technical guide outlines a standardized methodology for determining the solubility of this compound, enabling researchers to generate the precise data required for their work.
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The structure of this compound features:
-
A polar hydroxyl (-OH) group , capable of acting as a hydrogen bond donor and acceptor.
-
A lipophilic 4-bromophenyl group , contributing to van der Waals interactions.
-
A highly electronegative trifluoromethyl (-CF3) group , which can influence the compound's overall polarity and interaction with solvents.
Based on these features, it can be hypothesized that this compound will exhibit solubility in a range of organic solvents. Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) are likely to be effective due to potential hydrogen bonding and dipole-dipole interactions. Solubility in nonpolar solvents (e.g., hexane, toluene) may be more limited but should be experimentally verified.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[3][4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[3]
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with screw caps
-
Thermostatic shaker or water bath for temperature control
-
Volumetric pipette (e.g., 10 mL)
-
Pre-weighed evaporating dishes or beakers
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.[3]
-
-
Sample Collection:
-
After equilibration, allow the excess solid to settle at the bottom of the vial.
-
Carefully withdraw a precise volume (e.g., 10.0 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any undissolved solid, it is highly recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.
-
Record the combined mass of the dish and the solution.
-
Carefully evaporate the solvent. This can be done in a fume hood at room temperature or by gentle heating in a drying oven at a temperature well below the boiling point of the solute.
-
Once the solvent is fully evaporated, place the dish in a drying oven (e.g., at 50-60 °C) or a vacuum desiccator until a constant mass is achieved. This ensures all residual solvent is removed.[3][6]
-
Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.
-
Calculation of Solubility:
The solubility can be calculated using the following formula:
-
Mass of solute (g): (Mass of dish + dry solute) - (Mass of empty dish)
-
Volume of solvent (mL): The volume of the supernatant pipetted (e.g., 10.0 mL)
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100
This procedure should be repeated for each solvent and at each desired temperature to build a comprehensive solubility profile.
Data Presentation
Quantitative solubility data should be organized systematically for clear comparison. The following table provides a template for recording experimental results.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Observations |
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| n-Hexane | 25 | |||
| Other Solvents | Specify |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the gravimetric method for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
stability and storage conditions for 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
An In-depth Technical Guide on the Stability and Storage of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated organic compound with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, featuring a brominated aromatic ring and a trifluoromethylated alcohol moiety, presents a unique stability profile that is critical to understand for its proper handling, storage, and application. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on established principles of chemical stability testing and analysis of structurally related molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| CAS Number | 219113-41-6 |
| Molecular Formula | C₉H₈BrF₃O |
| Molecular Weight | 269.06 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Stability Profile and Storage Conditions
While specific, publicly available stability studies on this compound are limited, a stability profile can be inferred from data on analogous compounds and general chemical principles. The compound is generally stable under normal laboratory conditions. However, its stability can be influenced by temperature, light, humidity, and pH.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use. | Reduces the rate of potential degradation reactions. |
| Light | Store in a light-resistant container. | Protects against potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidative degradation. |
| Container | Keep in a tightly sealed container. | Prevents moisture absorption and contamination. |
| Ventilation | Store in a dry and well-ventilated area.[1] | Prevents the accumulation of potentially harmful vapors. |
Potential Degradation Pathways
Forced degradation studies on structurally similar compounds suggest several potential degradation pathways for this compound:
-
Oxidative Degradation: The aromatic ring and the alcohol functional group may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to dehalogenation or other photochemical reactions.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition, although the compound is expected to be relatively thermally stable.
-
pH-Dependent Degradation: Extreme pH conditions, particularly strongly alkaline solutions, may promote side reactions.
Experimental Protocols for Stability Assessment
The following protocols outline a systematic approach to evaluating the stability of this compound, in line with ICH guidelines on stability testing.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
4.1.1 General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Expose aliquots of the stock solution to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
4.1.2 Stress Conditions
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
Stability-Indicating HPLC Method
A reversed-phase HPLC method is suitable for separating the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.
Caption: Workflow for Stability Assessment.
Conclusion
This compound is a compound with moderate stability that requires careful storage to maintain its purity and integrity. The primary recommended storage conditions are refrigeration (2-8°C), protection from light, and storage in a tightly sealed container under an inert atmosphere. Understanding the potential degradation pathways through forced degradation studies is crucial for developing robust formulations and analytical methods. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to systematically evaluate and ensure the stability of this and similar chemical entities.
References
discovery and initial characterization of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of the fluorinated alcohol, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. While a seminal discovery paper has not been identified in the public domain, this document consolidates available information from commercial suppliers and outlines a plausible synthetic route and expected characterization data based on established chemical principles. This guide serves as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.
Introduction
This compound is a halogenated organic compound featuring a trifluoromethyl group, a structural motif known to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules. The presence of a bromophenyl group offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an attractive building block in drug discovery and development. This document details its fundamental chemical properties, a proposed synthetic pathway, and expected analytical characterization.
Physicochemical Properties
The fundamental properties of this compound have been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1148050-30-9 | [1][2] |
| Molecular Formula | C₉H₈BrF₃O | [1][2] |
| Molecular Weight | 269.06 g/mol | [1][2] |
| Appearance | White to off-white solid | Presumed |
| Purity | Typically >97% | [2] |
Proposed Synthesis
The synthesis of this compound can be logically achieved through a two-step process, commencing with the trifluoromethylation of 4-bromobenzaldehyde, followed by the reduction of the resulting ketone.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (CAS: 161809-64-9)
-
To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone.
Step 2: Synthesis of this compound
-
Dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in methanol (MeOH) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound as a solid.
Initial Characterization Data (Expected)
The following table summarizes the expected spectral data for the initial characterization of the title compound based on its chemical structure.
| Analysis | Expected Results |
| ¹H NMR | δ (ppm): ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.2 (m, 1H, CH-OH), ~3.0 (d, 2H, CH₂), ~2.5 (d, 1H, OH) |
| ¹³C NMR | δ (ppm): ~135 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~122 (Ar-C), 124 (q, J = 280 Hz, CF₃), ~70 (q, J = 30 Hz, CH-OH), ~40 (CH₂) |
| ¹⁹F NMR | δ (ppm): ~-78 (d, J = 7 Hz, CF₃) |
| Mass Spec (ESI) | m/z: 268/270 [M-H]⁻ |
| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~1600 (C=C stretch, aromatic), ~1250, 1150, 1100 (C-F stretch) |
Biological Activity and Signaling Pathways
To date, there is no publicly available information detailing the biological activity or the associated signaling pathways of this compound. The presence of the trifluoromethyl-propanol moiety suggests potential for investigation in areas such as enzyme inhibition or as a core for novel therapeutic agents. Further research is required to elucidate any pharmacological effects.
Conclusion
This compound is a readily synthesizable compound with potential for a variety of applications in research and development. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and expected characterization data. The lack of reported biological activity presents an open field for future investigation by researchers in drug discovery and related disciplines.
References
Methodological & Application
Application Notes and Protocols: 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol as a chiral building block in organic synthesis. Chiral trifluoromethylated alcohols are valuable synthons in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and binding affinity. This document outlines the primary method for the enantioselective synthesis of this chiral alcohol via the asymmetric reduction of the corresponding ketone and explores its potential applications in the synthesis of complex molecules.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly modulate the physicochemical and biological properties of a molecule. Chiral alcohols containing a trifluoromethyl group are therefore highly sought-after building blocks for the synthesis of new pharmaceuticals and functional materials. This compound possesses two key features for synthetic utility: a stereogenic center bearing a trifluoromethyl group and a brominated aromatic ring amenable to a wide range of cross-coupling reactions.
Enantioselective Synthesis
The most direct and effective method for preparing enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone. Two primary methods are recommended: the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reduction.
Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a reliable and widely used method for the enantioselective reduction of ketones to alcohols.[1][2][3] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, and a borane source. The predictable stereochemical outcome and high enantioselectivities make it a preferred method in many synthetic campaigns.
Experimental Protocol: Asymmetric Reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
Materials:
-
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
(R)-(+)- or (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst-borane mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Quantitative Data (Representative for Aryl Trifluoromethyl Ketones):
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| (R)-Me-CBS | Aryl trifluoromethyl ketone | >90 | >95 | [1][2] |
| (S)-Me-CBS | Aryl trifluoromethyl ketone | >90 | >95 | [1][2] |
Logical Workflow for CBS Reduction:
References
Applications of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanol as a versatile chiral building block in medicinal chemistry. The unique combination of a trifluoromethyl group, a chiral secondary alcohol, and a functionalizable bromophenyl ring makes this compound a valuable starting material for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles.
Application Notes
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being particularly favored for its ability to modulate key physicochemical and biological properties.[1][2][3] this compound serves as an excellent scaffold that leverages these benefits.
1. Enhancement of Metabolic Stability and Lipophilicity:
The trifluoromethyl group is a well-established bioisostere for alkyl and other functional groups and is known for its high metabolic stability.[4][5] Replacing a metabolically labile group with a trifluoromethyl moiety can block sites of oxidation, thereby increasing the half-life of a drug candidate.[3] The -CF3 group also significantly increases lipophilicity (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[6]
2. Modulation of Biological Activity and Binding Affinity:
The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing a molecule's overall electronic properties and its interactions with biological targets.[2] This can lead to enhanced binding affinity and potency. The chiral alcohol of this compound provides a key hydrogen bond donor/acceptor site, crucial for molecular recognition at the active site of enzymes or receptors.
3. A Versatile Chiral Building Block for Synthesis:
As a chiral molecule, this compound is an ideal starting point for the stereoselective synthesis of more complex molecules, which is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[7][8] The secondary alcohol can be readily converted to a variety of other functional groups (e.g., amines, ethers, esters), while the 4-bromophenyl moiety serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular diversity.
4. Application in Bioisosteric Replacement:
The trifluoromethyl carbinol motif can act as a bioisostere for other chemical groups. For instance, it can mimic the structural and electronic properties of a phenyl group or other functionalities, allowing for the design of novel analogs of existing drugs with potentially improved properties.[8] This strategy of bioisosteric replacement is a powerful tool in lead optimization.[9][10]
Quantitative Data
While specific biological activity data for this compound is not extensively available in the public domain, the following table summarizes the general effects of incorporating a trifluoromethyl group on key physicochemical properties relevant to drug design.
| Property | Effect of Trifluoromethyl Group Introduction | Rationale | Reference(s) |
| Lipophilicity (logP) | Increase | The -CF3 group is highly lipophilic. | [3][6] |
| Metabolic Stability | Increase | C-F bonds are strong and resistant to enzymatic cleavage. | [1][3] |
| Binding Affinity | Can Increase | The -CF3 group can engage in favorable interactions with protein targets. | [2][6] |
| Aqueous Solubility | Can Decrease | Increased lipophilicity can lead to lower solubility in water. | [2] |
| pKa of Proximal Amines | Decrease | The strong electron-withdrawing nature of the -CF3 group lowers the basicity of nearby amines. | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the asymmetric reduction of the corresponding ketone to yield the chiral alcohol.
Materials:
-
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethylether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq).
-
Dissolve the ketone in anhydrous THF (0.2 M).
-
Cool the solution to -25 °C in a cryocool bath.
-
Slowly add a solution of (-)-DIP-Chloride (1.2 eq) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below -20 °C.
-
Stir the reaction mixture at -25 °C for 4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol (5 eq) at -25 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Derivatization via Mitsunobu Reaction to an Azide
This protocol demonstrates the conversion of the chiral alcohol to an azide, a versatile intermediate for the synthesis of amines.
Materials:
-
This compound (from Protocol 1)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the solution. The solution should turn a milky white color.
-
Add DPPA (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the corresponding azide.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Bioisosteric replacement strategy using the trifluoromethyl propanol moiety.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Notes and Protocols: Corey-Itsuno Reduction for Preparing Chiral Trifluoromethyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral trifluoromethyl alcohols are crucial building blocks in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This protocol specifically addresses the application of the Corey-Itsuno reduction to trifluoromethyl ketones, a class of substrates that can be challenging but yield highly valuable products for the pharmaceutical industry.
The Corey-Itsuno reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, to stereoselectively deliver a hydride from a borane reagent to a ketone.[1][2] While highly effective for a range of ketones, the reduction of trifluoromethyl ketones can sometimes result in lower enantioselectivity due to the electron-withdrawing nature of the trifluoromethyl group. However, recent advancements, such as the use of additives like boron trifluoride (BF₃), have been shown to significantly enhance the enantiomeric excess (e.e.) of the desired chiral trifluoromethyl alcohol.
These application notes provide a summary of the reaction, quantitative data on its application to various trifluoromethyl ketones, and detailed experimental protocols for both aromatic and aliphatic trifluoromethyl ketone substrates.
Data Presentation
The following tables summarize the quantitative data for the Corey-Itsuno reduction of various trifluoromethyl ketones. The data highlights the substrate scope, yields, and enantiomeric excesses achieved under different reaction conditions.
Table 1: Asymmetric Reduction of Various Trifluoromethyl Ketones with an In Situ Generated Oxazaborolidine Catalyst
| Entry | Trifluoromethyl Ketone Substrate | Product | Yield (%) | e.e. (%) |
| 1 | 2,2,2-Trifluoroacetophenone | (S)-1-Phenyl-2,2,2-trifluoroethanol | 91 | 82 |
| 2 | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | (S)-1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 90 | 86 |
| 3 | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 85 | 71 |
| 4 | 1-(Biphenyl-4-yl)-2,2,2-trifluoroethanone | (S)-1-(Biphenyl-4-yl)-2,2,2-trifluoroethanol | 88 | 90 |
| 5 | 1-(4'-Methoxybiphenyl-4-yl)-2,2,2-trifluoroethanone | (S)-1-(4'-Methoxybiphenyl-4-yl)-2,2,2-trifluoroethanol | 90 | 86 |
| 6 | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanone | (S)-1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 89 | 88 |
| 7 | 1-Cyclohexyl-2,2,2-trifluoroethanone | (S)-1-Cyclohexyl-2,2,2-trifluoroethanol | 75 | 65 |
| 8 | 3,3-Dimethyl-1,1,1-trifluorobutan-2-one | (S)-3,3-Dimethyl-1,1,1-trifluorobutan-2-ol | 72 | 55 |
General reaction conditions: All reactions were carried out with 10 mol% of the chiral lactam alcohol precursor to the oxazaborolidine catalyst, 160 mol% of BF₃, and 0.8 equivalents of BH₃ in CHCl₃ at room temperature.
Experimental Protocols
The following are detailed methodologies for the Corey-Itsuno reduction of representative aromatic and aliphatic trifluoromethyl ketones.
Protocol 1: Enantioselective Reduction of an Aromatic Trifluoromethyl Ketone (2,2,2-Trifluoroacetophenone)
This protocol describes the in situ generation of the oxazaborolidine catalyst from a chiral lactam alcohol and its application in the asymmetric reduction of 2,2,2-trifluoroacetophenone.
Materials:
-
Chiral lactam alcohol ((S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
2,2,2-Trifluoroacetophenone
-
Anhydrous chloroform (CHCl₃)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the chiral lactam alcohol (0.10 mmol).
-
Add anhydrous CHCl₃ (1.0 mL) and stir to dissolve.
-
Slowly add the BH₃·THF solution (0.10 mL, 0.10 mmol) dropwise at room temperature.
-
Stir the mixture for 10 minutes at room temperature to allow for the formation of the oxazaborolidine catalyst.
-
-
Reduction Reaction:
-
To the flask containing the in situ generated catalyst, add BF₃·OEt₂ (0.20 mL, 1.6 mmol).
-
Add a solution of 2,2,2-trifluoroacetophenone (1.0 mmol) in anhydrous CHCl₃ (1.0 mL).
-
Slowly add the remaining BH₃·THF solution (0.70 mL, 0.70 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol (2 mL).
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-2,2,2-trifluoroethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Protocol 2: Enantioselective Reduction of an Aliphatic Trifluoromethyl Ketone (1-Cyclohexyl-2,2,2-trifluoroethanone)
This protocol details the asymmetric reduction of an aliphatic trifluoromethyl ketone, which often requires slightly modified conditions for optimal results.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂)
-
1-Cyclohexyl-2,2,2-trifluoroethanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the (S)-(-)-2-methyl-CBS-oxazaborolidine solution (0.10 mL, 0.10 mmol).
-
Add anhydrous THF (2.0 mL).
-
-
Reduction Reaction:
-
Cool the flask to -20 °C in a cooling bath.
-
Slowly add the borane-dimethyl sulfide complex (0.8 mmol) to the catalyst solution.
-
In a separate flask, dissolve 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 mmol) in anhydrous THF (1.0 mL).
-
Add the ketone solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, slowly quench by the dropwise addition of methanol (2 mL) at -20 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-cyclohexyl-2,2,2-trifluoroethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Corey-Itsuno reduction.
Caption: Experimental workflow for the Corey-Itsuno reduction.
References
Application Notes and Protocols for Chiral Resolution of Racemic 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol via HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chiral resolution of racemic 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol using High-Performance Liquid Chromatography (HPLC). The protocol is designed to serve as a comprehensive guide for researchers in pharmaceutical development, quality control, and synthetic chemistry who require enantiomerically pure forms of this compound or need to determine enantiomeric purity. The method leverages a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful strategy for the separation of fluorinated alcohols.
Introduction
The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often require the development and marketing of single-enantiomer drugs. The compound this compound contains a stereocenter, and its biological activity is likely to be enantiomer-dependent. Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective technique for this purpose.[1] This application note details a starting protocol for the chiral resolution of racemic this compound.
Recommended Chromatographic Conditions
Based on the successful separation of structurally similar trifluoromethyl-substituted alcohols and compounds containing a 4-bromophenyl moiety, the following HPLC conditions are recommended as a starting point for method development. Polysaccharide-based chiral stationary phases, such as amylose or cellulose derivatives, have demonstrated broad applicability for this class of compounds.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Conc. | 1.0 mg/mL |
Expected Chromatographic Performance
While specific experimental data for this compound is not publicly available, the following table presents representative data based on the separation of analogous compounds under similar conditions. These values should serve as a benchmark for method optimization.
Table 2: Representative Chromatographic Data
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.2 |
Note: Retention times and resolution are estimates and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition.
Experimental Protocol
This section provides a step-by-step guide for the chiral resolution of racemic this compound.
Materials and Reagents
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiralpak® AD-H column (or equivalent amylose-based CSP)
-
Standard HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Mobile Phase Preparation
-
Accurately measure 900 mL of n-Hexane into a 1 L graduated cylinder.
-
Add 100 mL of Isopropanol to the same cylinder.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add a portion of the mobile phase to the flask and sonicate briefly to dissolve the compound.
-
Bring the solution to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Analysis
-
Install the Chiralpak® AD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 220 nm.
-
Inject 10 µL of the prepared standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).
Data Analysis
-
Identify the two enantiomer peaks in the chromatogram.
-
Integrate the peaks to determine the area of each.
-
Calculate the resolution (Rs) between the two peaks. A value ≥ 1.5 indicates baseline separation.
-
Calculate the enantiomeric excess (% ee) if analyzing an enriched sample using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Method Optimization
If the initial separation is not optimal, consider the following adjustments:
-
Mobile Phase Composition: Vary the percentage of Isopropanol. Increasing the IPA content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Alcohol Modifier: Ethanol can be used as an alternative to Isopropanol and may offer different selectivity.
-
Flow Rate: Adjusting the flow rate can influence peak shape and resolution. A lower flow rate may improve resolution but will increase the run time.
-
Temperature: Changing the column temperature can affect the chiral recognition mechanism and thus the separation.
Experimental Workflow Diagram
Caption: Workflow for the chiral resolution of this compound.
Conclusion
The protocol described in this application note provides a robust starting point for the successful chiral resolution of racemic this compound by HPLC. By utilizing a polysaccharide-based chiral stationary phase and a normal phase mobile phase, researchers can achieve the necessary separation for analytical quantification or preparative isolation of the individual enantiomers. Method optimization may be required to achieve baseline resolution depending on the specific instrumentation and column used.
References
Application Notes and Protocols for the Scale-Up Synthesis of Enantiopure 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of enantiopure 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a valuable chiral building block in the pharmaceutical industry. Two robust and scalable methodologies are presented: a biocatalytic approach utilizing a ketoreductase (KRED) enzyme and a chemo-catalytic method based on the Corey-Bakshi-Shibata (CBS) reduction. Both methods start from the common precursor 4'-Bromo-2,2,2-trifluoroacetophenone and are designed to deliver the target chiral alcohol in high yield and excellent enantiomeric excess. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visual workflows to aid in the successful scale-up of the synthesis.
Introduction
Enantiomerically pure chiral alcohols are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The title compound, this compound, incorporates a trifluoromethyl group, which can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule. The development of efficient, scalable, and cost-effective synthetic routes to such chiral building blocks is therefore of paramount importance.
This application note details two state-of-the-art approaches for the asymmetric reduction of 4'-Bromo-2,2,2-trifluoroacetophenone to the desired enantiopure alcohol. The biocatalytic method offers the advantages of mild reaction conditions, high enantioselectivity, and a green footprint. The chemo-catalytic CBS reduction is a well-established, highly reliable, and scalable method that is widely used in industrial settings.
Synthesis of Starting Material: 4'-Bromo-2,2,2-trifluoroacetophenone
The common starting material for both asymmetric reduction methods is 4'-Bromo-2,2,2-trifluoroacetophenone, which is commercially available. For large-scale campaigns, its synthesis can be readily achieved from 4-bromobenzoyl chloride and trifluoroacetic acid or its derivatives. A typical laboratory-scale procedure is provided below.
Experimental Protocol: Synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone
-
To a stirred solution of 4-bromobenzoyl chloride (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add trifluoroacetic anhydride (1.2 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 1.1 eq), portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to afford 4'-Bromo-2,2,2-trifluoroacetophenone as a solid.
Method 1: Biocatalytic Asymmetric Reduction
This method employs a ketoreductase (KRED) for the enantioselective reduction of 4'-Bromo-2,2,2-trifluoroacetophenone. KREDs are enzymes that catalyze the reduction of ketones to chiral alcohols with high stereoselectivity.[1][2][3] A cofactor, typically NADPH, is required and is regenerated in situ using a sacrificial alcohol like isopropanol.[4] Commercially available screening kits, such as those from Codexis, allow for the rapid identification of a suitable KRED for a specific substrate.[5][6][7]
Workflow for Biocatalytic Reduction
Caption: Workflow for the biocatalytic synthesis of enantiopure this compound.
Experimental Protocol: Gram-Scale Biocatalytic Reduction
-
Enzyme and Reagent Preparation: In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0). Add NADP⁺ (0.1 mol%) and glucose dehydrogenase (for cofactor recycling if using glucose).
-
Reaction Setup: Add the selected ketoreductase (e.g., from a commercial supplier like Codexis, typically 1-5% w/w of the substrate).
-
Substrate Addition: Dissolve 4'-Bromo-2,2,2-trifluoroacetophenone (1.0 eq) in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO and add it to the reactor.
-
Cofactor Regeneration: If using an isopropanol-based recycling system, isopropanol can be used as the co-solvent. If using a glucose-based system, add glucose (1.1 eq).
-
Reaction Conditions: Stir the mixture at a controlled temperature (typically 25-35 °C) and monitor the progress by HPLC. The reaction is usually complete within 24-48 hours.
-
Work-up: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Biocatalytic Reduction
| Parameter | Value | Reference |
| Substrate | 4'-Bromo-2,2,2-trifluoroacetophenone | |
| Enzyme | Ketoreductase (KRED) | [5][7] |
| Substrate Conc. | 50-100 g/L | [8] |
| Co-solvent | Isopropanol or DMSO (5-20% v/v) | [5] |
| Temperature | 30 °C | [5] |
| pH | 7.0 | [2] |
| Reaction Time | 24-48 h | |
| Conversion | >95% | [8] |
| Enantiomeric Excess (ee) | >99% | [9] |
| Isolated Yield | 85-95% |
Method 2: Chemo-Catalytic Asymmetric Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and scalable method for the enantioselective reduction of prochiral ketones.[10][11] It utilizes a chiral oxazaborolidine catalyst, which is commercially available in both enantiomeric forms from suppliers like Sigma-Aldrich, and a stoichiometric borane source.[1][12]
Logical Diagram for CBS Reduction
Caption: Schematic of the CBS reduction for preparing enantiopure this compound.
Experimental Protocol: Gram-Scale CBS Reduction
-
Catalyst Preparation: To a flame-dried, inert gas-purged reactor, add a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 eq) while maintaining the temperature. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 4'-Bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF dropwise to the catalyst-borane mixture at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at 0-25 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: CBS Reduction
| Parameter | Value | Reference |
| Substrate | 4'-Bromo-2,2,2-trifluoroacetophenone | |
| Catalyst | (S)-(-)-2-Methyl-CBS-oxazaborolidine | [1] |
| Catalyst Loading | 5-10 mol% | |
| Reducing Agent | Borane-dimethyl sulfide complex | |
| Solvent | Anhydrous THF | |
| Temperature | 0-25 °C | |
| Reaction Time | 1-4 h | |
| Enantiomeric Excess (ee) | >98% | [10] |
| Isolated Yield | 90-97% |
Analysis of Enantiopurity
The enantiomeric excess (ee) of the synthesized this compound should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiral stationary phase column, such as a Daicel Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess by integrating the peak areas.
Conclusion
This application note provides two detailed and scalable protocols for the synthesis of enantiopure this compound. The choice between the biocatalytic and chemo-catalytic approach will depend on factors such as available equipment, cost of reagents, and desired environmental impact. Both methods are capable of producing the target compound in high yield and with excellent enantioselectivity, making them suitable for applications in pharmaceutical research and development. The provided experimental details and visual workflows are intended to facilitate the successful implementation and scale-up of these synthetic routes.
References
- 1. CBS Catalysts [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. codexis.com [codexis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. (R)-(+)-2-Methyl-CBS-oxazaborolidine 1M toluene 112022-83-0 [sigmaaldrich.com]
Application Notes and Protocols: 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol is a valuable fluorinated building block for the synthesis of a diverse range of novel heterocyclic compounds. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyrimidines, isoxazoles, and thiazoles, starting from this compound. The key to unlocking the synthetic utility of this precursor lies in its initial oxidation to the corresponding ketone, 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone, which then serves as a versatile intermediate for various cyclization reactions.
Core Synthetic Strategy: Oxidation of the Precursor
The conversion of the secondary alcohol, this compound, to the ketone, 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone, is the crucial first step. The electron-withdrawing nature of the trifluoromethyl group makes this oxidation more challenging than for non-fluorinated alcohols. However, specific methods have been developed to efficiently achieve this transformation.[1][2][3]
Experimental Protocol: Oxidation of this compound
A methodology for the oxidation of α-trifluoromethyl alcohols to the corresponding trifluoromethyl ketones has been developed using a nitroxide catalyst and potassium persulfate as the terminal oxidant.[1][2]
Materials:
-
This compound
-
4-Acetamido-TEMPO (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Potassium persulfate (K₂S₂O₈)
-
Pyridine
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of acetonitrile and water (1:1) are added 4-acetamido-TEMPO (0.1 eq), potassium persulfate (2.0 eq), and pyridine (2.0 eq).
-
The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone, is purified by flash column chromatography on silica gel.
Synthesis of Novel Heterocyclic Compounds
The intermediate, 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone, serves as a key building block for the construction of various five- and six-membered heterocyclic rings.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
Trifluoromethylated pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[4][5][6][7] The synthesis of 3-(4-bromophenyl)-5-(trifluoromethyl)pyrazoles can be achieved through the condensation of the corresponding trifluoromethyl-β-diketone with a hydrazine derivative. First, the trifluoromethyl ketone needs to be converted into a β-diketone.
Workflow for Pyrazole Synthesis
Figure 1: Synthetic pathway to trifluoromethyl-substituted pyrazoles.
Step 1: Synthesis of 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) and ethyl acetate (1.2 eq).
-
The reaction mixture is refluxed for 4-6 hours and monitored by TLC.
-
After cooling to room temperature, the mixture is poured into ice-water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried to afford the crude β-diketone, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(4-Bromophenyl)-5-(trifluoromethyl)pyrazole
-
A solution of 1-(4-bromophenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol is refluxed for 3-5 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired pyrazole.
| Compound Class | Precursor | Reagents | Yield (%) | Reference |
| Pyrazole | 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | Hydrazine hydrate, Ethanol | 75-85 | General method |
Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidine derivatives are of great interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[4][8][9][10][11][12][13][14][15] The synthesis of 4-(4-bromophenyl)-2-amino-6-(trifluoromethyl)pyrimidine can be achieved by the condensation of the corresponding chalcone with guanidine.
Workflow for Pyrimidine Synthesis
Figure 2: Synthetic pathway to trifluoromethyl-substituted pyrimidines.
Step 1: Synthesis of 1-(4-Bromophenyl)-4-phenyl-3-(trifluoromethyl)but-2-en-1-one (Chalcone)
-
To a solution of 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide.
-
The mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to give the chalcone.
Step 2: Synthesis of 4-(4-Bromophenyl)-2-amino-6-phenyl-5-(trifluoromethyl)pyrimidine
-
A mixture of the chalcone (1.0 eq), guanidine hydrochloride (1.2 eq), and sodium ethoxide (1.5 eq) in absolute ethanol is refluxed for 8-10 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice-water. The solid product is collected by filtration, washed with water, and recrystallized from ethanol.
| Compound Class | Precursor | Reagents | Yield (%) | Reference |
| Pyrimidine | 1-(4-Bromophenyl)-4-phenyl-3-(trifluoromethyl)but-2-en-1-one | Guanidine, Sodium Ethoxide, Ethanol | 60-70 | General method |
Synthesis of Trifluoromethyl-Substituted Isoxazoles
Isoxazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[5][8][16][17][18][19] The synthesis of 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole can be achieved by the reaction of the corresponding β-diketone with hydroxylamine.
Workflow for Isoxazole Synthesis
Figure 3: Synthetic pathway to trifluoromethyl-substituted isoxazoles.
-
A mixture of 1-(4-bromophenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.2 eq) in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure isoxazole.
| Compound Class | Precursor | Reagents | Yield (%) | Reference |
| Isoxazole | 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | Hydroxylamine hydrochloride, Sodium acetate, Acetic acid | 70-80 | [20][21] |
Synthesis of Trifluoromethyl-Substituted Thiazoles
Thiazole-containing compounds are prevalent in many clinically used drugs and exhibit a wide array of biological activities.[15][19][22][23][24][25][26][27] The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide.
Workflow for Thiazole Synthesis
Figure 4: Synthetic pathway to trifluoromethyl-substituted thiazoles.
Step 1: Synthesis of 1-Bromo-3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone
-
To a solution of 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in a suitable solvent such as acetic acid, add bromine (1.0 eq) dropwise at room temperature.
-
The reaction mixture is stirred for 2-4 hours until the color of bromine disappears.
-
The mixture is then poured into ice-water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with sodium thiosulfate solution and brine, dried, and concentrated to give the crude α-bromoketone.
Step 2: Synthesis of 2-Amino-4-(4-bromophenyl)-5-(trifluoromethyl)thiazole
-
A mixture of the crude 1-bromo-3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 6-8 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to give the pure thiazole derivative.
| Compound Class | Precursor | Reagents | Yield (%) | Reference |
| Thiazole | 1-Bromo-3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone | Thiourea, Ethanol | 65-75 | General method |
Biological Activities and Signaling Pathways
The incorporation of the trifluoromethyl group and the 4-bromophenyl moiety into these heterocyclic scaffolds is expected to confer significant biological activities.
-
Pyrazoles: Trifluoromethyl-substituted pyrazoles are known to be potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR) kinases, which are crucial targets in cancer therapy.[6][14][26][28] The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole ring are critical for their inhibitory activity.[6][9]
-
Pyrimidines: Trifluoromethylated pyrimidines have demonstrated significant antitumor activity, often by inhibiting key enzymes in nucleotide metabolism like thymidylate synthase or by acting as EGFR inhibitors.[4][11][17][29] Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[17][29]
-
Isoxazoles and Thiazoles: These heterocycles containing trifluoromethyl groups have shown promising antimicrobial and antifungal activities.[5][8][16][18][22][23][24] Their mechanism of action can vary, but they often disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of a generic kinase inhibition pathway, which is a common mechanism of action for many pyrazole-based anticancer agents.
Figure 5: General mechanism of kinase inhibition by pyrazole derivatives.
Conclusion
This compound, through its oxidation to the corresponding ketone, provides a versatile and valuable platform for the synthesis of a wide array of novel trifluoromethylated heterocyclic compounds. The protocols outlined in this document offer robust starting points for the development of new chemical entities with potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. Further derivatization of the synthesized heterocycles, utilizing the reactive bromine atom for cross-coupling reactions, can lead to the generation of extensive compound libraries for high-throughput screening and lead optimization.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry in MDA-MB-231 breast cancer cells using a convenient Fluorescence Imaging Plate Reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]
- 16. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. derpharmachemica.com [derpharmachemica.com]
- 28. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of the corresponding ketone, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. This transformation is typically achieved with high efficiency using a hydride-based reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. You will also need a suitable reducing agent and solvent.
Q3: What are the typical yields for this synthesis?
A3: While yields can vary depending on the specific reaction conditions and purification methods, a well-optimized reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone with sodium borohydride can be expected to produce yields in the range of 85-95%.
Q4: What are the critical parameters to control for a high-yield synthesis?
A4: Key parameters to control include the reaction temperature, the molar ratio of the reducing agent to the starting ketone, and the reaction time. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is also crucial.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Reducing Agent | Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh batch of NaBH₄ for the reaction. |
| Insufficient Reducing Agent | Ensure that a sufficient molar excess of the reducing agent is used. A common starting point is 1.5 to 2.0 equivalents of NaBH₄ relative to the ketone. |
| Low Reaction Temperature | While the initial addition of NaBH₄ is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can be necessary for complete conversion. |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC until the starting ketone spot is no longer visible. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield". |
| Formation of Borate Esters | During the workup, acidic conditions are required to hydrolyze borate ester intermediates. Ensure the quenching and subsequent aqueous workup are performed correctly. |
| Side-Products from Over-reduction | While less common with NaBH₄, stronger reducing agents could potentially affect the aromatic bromine substituent. Stick to milder reducing agents like NaBH₄ for this transformation. |
Experimental Protocols
A detailed methodology for the reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone to this compound is provided below.
Protocol 1: Sodium Borohydride Reduction in Methanol
Materials:
-
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in methanol (10-15 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting ketone is fully consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (pH ~5-6) and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add ethyl acetate to extract the product.
-
Separate the organic layer and wash it sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Molar Ratio (Ketone:NaBH₄) | 1 : 1.5 |
| Initial Reaction Temperature | 0 °C |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours |
| Typical Yield | 85 - 95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues in the synthesis.
troubleshooting low enantioselectivity in the reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
Welcome to the technical support center for the enantioselective reduction of ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments. The content focuses on addressing challenges encountered during the reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone and similar trifluoromethyl ketones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low enantioselectivity in the reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone using a Corey-Bakshi-Shibata (CBS) catalyst. What are the potential causes and how can we improve the enantiomeric excess (ee)?
A1: Low enantioselectivity in CBS reductions of trifluoromethyl ketones can stem from several factors. Trifluoromethyl ketones are challenging substrates due to their unique stereoelectronic properties.[1] Here is a step-by-step guide to troubleshoot the issue:
-
Non-Catalytic Borane Reduction: A significant contributor to low enantioselectivity can be the non-catalyzed reduction of the ketone by the borane reagent itself.[2] This background reaction is non-selective and will produce a racemic mixture of the alcohol, thus lowering the overall ee.
-
Troubleshooting Tip: The rate of the non-catalyzed reduction is sensitive to temperature. While conventional wisdom suggests lower temperatures increase selectivity, for some borane-ketone systems, an optimal temperature may exist. It has been observed that the highest enantioselectivities are often obtained between 20 and 30 °C.[2] Consider performing a temperature screen to find the optimal balance between the catalyzed and non-catalyzed reaction rates.
-
-
Borane Reagent Quality and Source: The source and quality of the borane reagent (e.g., BH₃·THF) can significantly impact enantioselectivity.[3] Commercial preparations of BH₃·THF can contain varying amounts of stabilizers, such as sodium borohydride, which can negatively affect the enantioselectivity of the chiral catalyst.[3]
-
Troubleshooting Tip: If you suspect the quality of your borane reagent, consider using freshly prepared solutions or sourcing from a different supplier. The addition of a Lewis acid can sometimes mitigate the detrimental effects of borohydride species.[3]
-
-
Catalyst Integrity: The CBS catalyst (oxazaborolidine) can degrade over time, especially with improper storage, leading to lower performance.[4][5]
-
Solvent and Concentration: The choice of solvent and the concentration of reactants can influence the reaction kinetics and, consequently, the enantioselectivity.
-
Troubleshooting Tip: Ensure that anhydrous conditions are strictly maintained, as water can affect the catalyst and the borane reagent.[8] Experiment with different concentrations to see if a more favorable outcome can be achieved.
-
Q2: My Noyori-type asymmetric hydrogenation of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone is giving poor enantioselectivity. What factors should I investigate?
A2: Noyori-type hydrogenations are powerful but can be sensitive to several parameters, especially with challenging substrates like trifluoromethyl ketones.[1] Here are key areas to troubleshoot:
-
Ligand Choice: The choice of the chiral diphosphine and diamine ligands is critical for achieving high enantioselectivity.[9] The steric and electronic properties of the ligands create the chiral environment for the reduction.
-
Troubleshooting Tip: For trifluoromethyl ketones, ligands that have proven effective in the asymmetric hydrogenation of other challenging ketones should be considered. For example, iridium-based catalysts with f-amphol and f-ampha ligands have shown high efficiency for the synthesis of chiral 2,2,2-trifluoroethanols.[1]
-
-
Base and Solvent System: The nature and amount of the base, as well as the solvent, play a crucial role in the catalytic cycle.
-
Troubleshooting Tip: The base is often required to activate the catalyst. Screen different bases (e.g., t-C₄H₉OK) and solvents (e.g., 2-propanol) to optimize the reaction conditions.[9]
-
-
Hydrogen Pressure and Temperature: These reaction parameters can influence both the reaction rate and the enantioselectivity.
-
Troubleshooting Tip: Systematically vary the hydrogen pressure and reaction temperature. It's important to find conditions that favor the desired catalytic pathway without promoting side reactions or catalyst decomposition.
-
Q3: Are there alternative methods for the enantioselective reduction of aryl trifluoromethyl ketones like 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone?
A3: Yes, several other methods have been successfully employed for the asymmetric reduction of trifluoromethyl ketones:
-
Chiral Organomagnesium Amides (COMAs): These reagents, prepared from dialkylmagnesiums and chiral secondary amines, can reduce trifluoromethyl ketones to secondary alcohols with excellent enantioselectivities (up to 98:2 er) and high chemical yields.[10] This method is a type of Meerwein-Ponndorf-Verley (MPV) reduction.[10]
-
(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™): This reagent has been shown to be superior in terms of both reaction rate and enantioselectivity for the reduction of fluoro-ketones.[11] For example, 1,1,1-trifluoro-2-octanone is reduced in 91% ee.[11]
-
Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed transfer hydrogenation using isopropanol as the hydrogen source is a well-established method for the enantioselective reduction of aryl ketones.[12] More recently, Noyori-Ikariya asymmetric transfer hydrogenation conditions have been applied to α-CF₃ ketones, achieving high enantioselectivity (up to 96% ee).[13]
Quantitative Data Summary
The following tables summarize the enantioselectivities achieved for the reduction of various trifluoromethyl ketones using different catalytic systems. This data can serve as a benchmark for your experiments.
Table 1: Enantioselective Reduction of 2,2,2-Trifluoroacetophenone using Various Methods
| Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | ee (%) | Configuration | Reference |
| In-situ generated oxazaborolidine from chiral lactam alcohol | BH₃-THF | THF | RT | 86-90 | S | [4] |
| (-)-DIP-Chloride™ | - | Neat | RT | 90 | S | [11] |
| Chiral Organomagnesium Amide (COMA) | i-Pr₂Mg | THF | -78 | up to 98:2 er | - | [10] |
| Iridium/f-amphol | H₂ | - | - | up to 99 | - | [1] |
Table 2: Enantioselectivity in the Asymmetric Reduction of Various Alkyl Trifluoromethyl Ketones with (-)-DIP-Chloride™
| Substrate | ee (%) | Configuration | Reference |
| 1,1,1-Trifluoro-2-octanone | 91 | S | [11] |
| Cyclohexyl trifluoromethyl ketone | 87 | - | [11] |
Experimental Protocols
Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (In-situ): To a flame-dried, argon-purged flask, add the chiral amino alcohol (e.g., (S)-diphenylprolinol) (0.1 eq) and anhydrous THF. Cool the solution to 0 °C.
-
Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.1 eq) dropwise to the solution of the amino alcohol. Stir the mixture at room temperature for 30 minutes to generate the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired temperature (e.g., -78 °C to RT).
-
In a separate flask, dissolve the 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution.
-
Add additional BH₃·THF (1.0 eq) dropwise to the reaction mixture.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation
This is a representative protocol and requires optimization of catalyst, base, solvent, and reaction conditions.
-
Catalyst Activation: In a glovebox, charge a pressure-rated vessel with the ruthenium precatalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) (0.001-0.01 eq), the base (e.g., t-C₄H₉OK) (0.01-0.1 eq), and the solvent (e.g., 2-propanol).
-
Add the 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at the desired temperature for the required time.
-
Monitor the reaction progress by taking aliquots and analyzing by GC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and filter through a pad of silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the product by chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visual Guides
References
- 1. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
purification techniques for fluorinated alcohols to remove impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of fluorinated alcohols, addressing common challenges and offering detailed solutions.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues you may encounter during the purification of fluorinated alcohols.
Fractional Distillation
Problem: My fractional distillation is resulting in poor separation of the fluorinated alcohol from impurities.
-
Possible Cause: The heating rate is too high, preventing the establishment of a proper vapor-liquid equilibrium within the column.
-
Solution: Reduce the heating rate to allow for a slow and steady distillation. Insulate the distillation column and the neck of the flask to maintain a consistent temperature gradient.[1]
-
-
Possible Cause: The distillation column is "flooding" due to an excessive heating rate.
-
Solution: If you observe a large pool of liquid in the column, reduce the heat to allow the liquid to drain back into the distilling flask and then resume heating at a gentler rate.[2]
-
-
Possible Cause: Temperature fluctuations are occurring during distillation.
-
Solution: Ensure the distillation apparatus is in a draft-free environment, such as a fume hood with the sash lowered as much as possible. Use a voltage controller for the heating mantle to provide stable heating.[1]
-
-
Possible Cause: No distillate is being collected.
-
Solution: Check for leaks in the system, ensuring all joints are properly sealed. If there are no leaks, gradually increase the heating rate.[1]
-
Problem: The fluorinated alcohol appears to be decomposing during distillation.
-
Possible Cause: The boiling point of the fluorinated alcohol is high, leading to thermal degradation at atmospheric pressure.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the alcohol, preventing decomposition.
-
Removal of Water Impurities
Problem: After using a drying agent, my fluorinated alcohol is still wet.
-
Possible Cause: An insufficient amount of drying agent was used.
-
Solution: Add more drying agent in small portions until the newly added agent no longer clumps together and remains free-flowing in the solvent. This indicates that all the water has been absorbed.[3]
-
-
Possible Cause: The drying agent is not suitable for alcohols.
-
Solution: Some drying agents, like calcium chloride, can form adducts with alcohols and should be avoided.[4] Magnesium sulfate or molecular sieves are generally suitable choices for drying fluorinated alcohols.
-
-
Possible Cause: The contact time with the drying agent was too short.
-
Solution: Allow the fluorinated alcohol to stand over the drying agent for a sufficient period, with occasional swirling, to ensure complete removal of water. Sodium sulfate, for example, is a slow-acting drying agent.[5]
-
Removal of Acidic Impurities
Problem: An activated alumina column is not effectively removing acidic impurities from my fluorinated alcohol.
-
Possible Cause: The activated alumina is not sufficiently activated.
-
Solution: Activate the alumina by heating it to 250-350°C under a stream of an inert gas like nitrogen overnight.[6]
-
-
Possible Cause: The column is overloaded.
-
Solution: Reduce the amount of fluorinated alcohol passed through the column or increase the amount of activated alumina. A general guideline is to use 20-50 times the weight of the adsorbent to the sample.[6]
-
-
Possible Cause: The flow rate is too high.
-
Solution: Decrease the flow rate of the fluorinated alcohol through the column to allow for adequate interaction time between the impurities and the alumina.[6]
-
-
Possible Cause: The presence of water in the solvent is deactivating the alumina.
-
Solution: Pre-dry the fluorinated alcohol using a suitable drying agent before passing it through the alumina column.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fluorinated alcohols?
A1: Common impurities can include residual starting materials, byproducts from the synthesis, and degradation products. Specific examples include water, acidic compounds (like perfluoroalkanoic acids), esters (perfluoroalkanoic esters), perfluoroalkyl iodides, and olefinic impurities.[7]
Q2: How do I choose the best purification technique for my fluorinated alcohol?
A2: The choice of purification technique depends on the nature of the impurities.
-
For volatile impurities with different boiling points: Fractional distillation is often effective.
-
For water: Use of drying agents like magnesium sulfate or molecular sieves is recommended.
-
For acidic impurities: Washing with a dilute basic solution (e.g., sodium bicarbonate) or passing through a column of basic or neutral activated alumina can be effective.[6][8]
-
For non-volatile impurities: Column chromatography or distillation are suitable methods.
Q3: Can I use a simple distillation instead of a fractional distillation?
A3: Simple distillation is only effective for separating liquids with significantly different boiling points (generally a difference of more than 70°C) or for separating a volatile liquid from a non-volatile solid. For separating fluorinated alcohols from closely boiling impurities, fractional distillation is necessary to achieve high purity.[9]
Q4: My fluorinated alcohol forms an azeotrope with water. How can I purify it?
A4: Azeotropes can be challenging to separate by conventional distillation. Options include:
-
Azeotropic distillation: Adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
Extractive distillation: Using a high-boiling solvent to alter the relative volatilities of the components.
-
Drying agents: Chemical drying with agents like molecular sieves can effectively remove water without distillation.
Q5: How can I confirm the purity of my fluorinated alcohol after purification?
A5: Several analytical techniques can be used:
-
Gas Chromatography (GC): To determine the percentage of purity and detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify fluorine-containing impurities.[1]
-
Karl Fischer Titration: To quantify the amount of residual water.
Data Presentation
Table 1: Effectiveness of Purification Techniques for Common Impurities in Fluorinated Alcohols
| Impurity Type | Purification Technique | Typical Efficiency | Notes |
| Water | Drying with Molecular Sieves (3Å) | Can achieve water content < 50 ppm | Very effective for removing trace amounts of water. |
| Perfluoroalkanoic Acids | Activated Alumina Chromatography (Basic) | >95% removal | The efficiency depends on the column loading and flow rate.[6] |
| Olefinic Impurities | Reaction with an alcohol and a base followed by distillation | Quantitative removal | This method converts the olefinic impurities into higher-boiling ethers that are easily separated by distillation.[10] |
| Perfluoroalkanoic Esters | Thermal treatment with water and base | Significant reduction | Heating to at least 175°C facilitates hydrolysis of the esters.[7] |
Experimental Protocols
Protocol 1: Fractional Distillation of a Fluorinated Alcohol
Objective: To purify a fluorinated alcohol from volatile impurities with different boiling points.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Add the crude fluorinated alcohol and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are securely clamped.
-
Wrap the fractionating column and the distillation head with insulating material to minimize heat loss.[2]
-
Begin circulating cold water through the condenser.
-
Start heating the flask gently.
-
Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.
-
Adjust the heating rate to maintain a slow and steady collection of distillate, typically 1-2 drops per second.
-
Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction.
-
Collect fractions in separate receiving flasks. It is common to collect a forerun (the first small amount of distillate), the main fraction (at a constant boiling point), and a final fraction.
-
Once the main fraction is collected, stop the heating and allow the apparatus to cool down before disassembling.
Protocol 2: Removal of Acidic Impurities using Activated Alumina Column Chromatography
Objective: To remove acidic impurities from a fluorinated alcohol.
Materials:
-
Chromatography column
-
Activated alumina (basic or neutral)
-
Anhydrous solvent for slurry packing (e.g., hexane)
-
Eluting solvent (a solvent in which the fluorinated alcohol is soluble)
-
Collection flasks
-
Cotton or glass wool
Procedure:
-
Activate the Alumina: Heat the required amount of alumina in an oven at 250-350°C overnight under a stream of inert gas.[6] Allow it to cool in a desiccator before use.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Prepare a slurry of the activated alumina in an anhydrous, non-polar solvent like hexane.
-
Pour the slurry into the column and allow the alumina to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the alumina.
-
Load the Sample: Dissolve the crude fluorinated alcohol in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the alumina column.
-
Elute the Column: Add the eluting solvent to the top of the column and begin collecting the eluate in fractions.
-
The purified fluorinated alcohol, being less polar than the acidic impurities, should elute first.
-
Analyze the Fractions: Monitor the collected fractions using an appropriate analytical technique (e.g., TLC or GC) to determine which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated alcohol.
Mandatory Visualization
Caption: A decision-making workflow for selecting the appropriate purification technique.
Caption: A troubleshooting guide for common distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying the Hydrophobic Effect per CF2 Moiety from Adsorption of Fluorinated Alcohols at the Water/Oil Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorbtech.com [sorbtech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0574756A1 - Process for the removal of olefinic impurities from fluorinated C3-C6-hydrocarbons - Google Patents [patents.google.com]
identifying and minimizing byproducts in the synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of this compound.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: My reaction shows a low yield or no formation of the desired this compound. What are the possible causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors related to reagents, reaction conditions, or setup. Here’s a step-by-step troubleshooting guide:
-
Reagent Quality:
-
4-Bromobenzaldehyde: Ensure the starting aldehyde is pure and free from acidic impurities like 4-bromobenzoic acid, which can quench the trifluoromethyl anion. Consider purification by recrystallization or distillation if necessary.
-
Trifluoromethylating Agent (e.g., TMSCF₃): The Ruppert-Prakash reagent is sensitive to moisture and can degrade over time. Use a fresh bottle or a recently purchased stock. Ensure it is handled under an inert atmosphere.
-
Fluoride Source (e.g., TBAF, CsF): The fluoride source is crucial for activating the trifluoromethylating agent. Use an anhydrous grade of the fluoride salt and ensure it is dry. If using a solution (e.g., TBAF in THF), be aware that it can contain water. Consider using freshly dried molecular sieves to remove residual moisture.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The trifluoromethyl anion is highly basic and reacts readily with water. Ensure all glassware is oven-dried or flame-dried before use and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Temperature: The initial addition of the trifluoromethylating agent is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions. However, allowing the reaction to slowly warm to room temperature is often necessary for complete conversion. Optimize the temperature profile for your specific setup.
-
Solvent: Use anhydrous aprotic solvents like THF or diethyl ether. Ensure the solvent is freshly distilled from a suitable drying agent.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting aldehyde. If the reaction has stalled, a slight increase in temperature or the addition of more fluoride catalyst might be necessary.
-
Issue 2: Presence of Significant Byproducts
Q: I have obtained the desired product, but it is contaminated with significant amounts of byproducts. How can I identify and minimize them?
A: The formation of byproducts is a common issue. The table below summarizes potential byproducts, their causes, and strategies for minimization.
| Byproduct Name | Structure | Possible Cause | Identification | Minimization Strategy |
| 4-Bromobenzoic Acid | 4-Br-C₆H₄-COOH | Oxidation of the starting 4-bromobenzaldehyde. | NMR, IR (broad O-H stretch), LC-MS | Use fresh, pure 4-bromobenzaldehyde. Avoid exposure of the starting material to air and oxidizing agents. |
| 1,1,1-Trifluoro-2-(trimethylsilyloxy)propane | CF₃-CH(OTMS)-CH₃ | Reaction of the trifluoromethylating agent with acetone if used for cleaning glassware and not properly removed. | GC-MS, ¹⁹F NMR | Ensure all glassware is thoroughly dried and free of solvent residues. |
| Disilyl Ether Byproduct | 4-Br-C₆H₄-CH(OTMS)-CF₃ | Incomplete hydrolysis of the intermediate silyl ether. | NMR (presence of TMS protons), GC-MS | Ensure complete acidic workup. Increase the concentration of the acid or the reaction time for the hydrolysis step. |
| Cannizzaro Reaction Products | 4-Bromobenzyl alcohol and 4-Bromobenzoic acid | Can occur under strongly basic conditions if the trifluoromethylation is slow or incomplete. | NMR, GC-MS | Ensure efficient trifluoromethylation by using active reagents and optimal conditions. Avoid excessively high temperatures and prolonged reaction times in the presence of a strong base. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the nucleophilic trifluoromethylation of 4-bromobenzaldehyde. This is typically achieved using a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[1] The reaction proceeds via the formation of a trifluoromethyl anion equivalent that attacks the carbonyl carbon of the aldehyde.
Q2: How can I purify the final product?
A2: Purification is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent system can be adjusted to achieve optimal separation from any unreacted starting material and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.[2]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
Trifluoromethylating agents can be toxic and should be handled in a well-ventilated fume hood.
-
Fluoride sources like TBAF can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted under an inert atmosphere to prevent the reaction of the highly basic intermediates with atmospheric moisture and oxygen.
-
Anhydrous solvents like THF and diethyl ether are flammable and should be handled with care, away from ignition sources.
Q4: Can I use other trifluoromethylating agents?
A4: While TMSCF₃ is common, other reagents can be used for nucleophilic trifluoromethylation, such as trifluoromethane (fluoroform) with a strong base, or trifluoromethyl iodide with a reducing agent.[3][4] The choice of reagent may depend on availability, scale, and specific reaction conditions required.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Bromobenzaldehyde
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-bromobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: To the stirred solution, add TMSCF₃ (1.5 eq) dropwise. Following this, add the TBAF solution (0.1 eq) dropwise. The addition should be slow to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench it by the slow addition of 1M HCl at 0 °C. Stir for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
Optimizing the Corey-Bakshi-Shibata (CBS) Reduction: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Corey-Bakshi-Shibata (CBS) reduction. The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols, a critical transformation in pharmaceutical and fine chemical synthesis.[1][2][3] This guide addresses common issues encountered during the reaction, offering solutions to improve yield, enantioselectivity, and overall efficiency.
Troubleshooting Guide
This section addresses specific problems that may arise during the CBS reduction, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Presence of water: The reaction is highly sensitive to moisture, which can lead to non-selective reduction.[1][4][5][6] 2. Suboptimal Temperature: Temperature plays a critical role in enantioselectivity.[1][7] 3. Incorrect Catalyst or Reducing Agent: The choice of catalyst and borane source can significantly impact the outcome.[1] 4. Aged or Impure Reagents: Degradation of the CBS catalyst or impurities in the borane source can lead to poor results.[8][9] 5. Uncatalyzed Background Reduction: A competing non-enantioselective reduction can occur.[7] | 1. Ensure strictly anhydrous conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize reaction temperature: Generally, lower temperatures favor higher enantioselectivity.[1] However, an optimal temperature exists for each substrate-catalyst system.[7][8] A screening of temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C) is recommended. 3. Screen different catalysts and reducing agents: Consider different CBS catalyst derivatives (e.g., Me-CBS, Bu-CBS, Ph-CBS) and borane sources (e.g., BH₃·THF, BH₃·SMe₂, catecholborane).[1] Catecholborane has been shown to be effective at very low temperatures.[1] 4. Use fresh or purified reagents: Use a freshly opened bottle of the CBS catalyst or purify it before use. Ensure the borane solution is free of borohydride species, which can cause non-selective reduction.[1] 5. Slow addition of the reducing agent: Adding the borane solution slowly can minimize the uncatalyzed background reaction. |
| Low Reaction Yield | 1. Catalyst Inactivation: The catalyst may be deactivated by impurities or improper handling. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion.[10] 3. Incomplete Reaction: The reaction may not have reached completion. 4. Difficult Workup: Product loss may occur during the extraction and purification steps. | 1. Ensure inert atmosphere and pure reagents: As with low ee, catalyst integrity is crucial for high yield. 2. Optimize catalyst loading: While lower catalyst loading is desirable, a higher loading (e.g., 5-10 mol%) may be necessary for challenging substrates or to increase the reaction rate.[11] 3. Monitor reaction progress: Use TLC or GC/LC-MS to monitor the consumption of the starting material. Extend the reaction time if necessary. 4. Optimize workup procedure: Quench the reaction carefully at low temperature. Use appropriate solvents for extraction and consider alternative purification methods if the product is volatile or unstable on silica gel. |
| Inconsistent Results/Low Reproducibility | 1. Variability in Reagent Quality: Batch-to-batch variation in the catalyst or borane solution can lead to inconsistent outcomes.[9] 2. Inconsistent Reaction Setup: Minor variations in reaction conditions (e.g., temperature fluctuations, moisture ingress) can have a significant impact. | 1. Standardize reagent sources: Use reagents from a reliable supplier and consider titrating the borane solution before use. 2. Maintain strict control over reaction parameters: Use a cryostat for accurate temperature control and ensure a consistently dry and inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the CBS reduction?
A1: The CBS reduction proceeds through a well-defined mechanism. First, the borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this activated boron atom, positioning the sterically smaller substituent away from the bulky group on the catalyst. Finally, an intramolecular hydride transfer occurs from the coordinated borane to the ketone carbonyl via a six-membered ring transition state, yielding the chiral alcohol after workup.[1][3][4][5][12]
Q2: How does temperature affect the enantioselectivity of the CBS reduction?
A2: Temperature has a significant, and sometimes non-linear, effect on enantioselectivity.[8] Generally, lower temperatures lead to higher enantiomeric excesses (ee's) because the transition states leading to the major and minor enantiomers are more energetically differentiated.[1] However, for each specific catalyst-substrate combination, there is often an optimal temperature at which the highest ee is achieved.[7][8] Running the reaction at temperatures below this optimum may sometimes result in a decrease in enantioselectivity.
Q3: What are the best solvents to use for the CBS reduction?
A3: Tetrahydrofuran (THF) is the most commonly used solvent for the CBS reduction. Toluene is also frequently employed.[4] The key requirement is that the solvent must be anhydrous, as the presence of water can dramatically decrease enantioselectivity.[1][4][5][6]
Q4: How can I choose the right CBS catalyst for my substrate?
A4: The choice of the R' group on the oxazaborolidine catalyst can influence the enantioselectivity for a given ketone.[1] For many common ketones, the standard methyl-CBS ((R)- or (S)-2-Methyl-CBS-oxazaborolidine) provides excellent results. However, for more challenging substrates, it may be beneficial to screen other derivatives, such as those with butyl or phenyl substituents. The optimal catalyst is often determined empirically.
Q5: What are some common borane sources, and are they interchangeable?
A5: Common borane sources include borane-THF complex (BH₃·THF), borane-dimethyl sulfide complex (BH₃·SMe₂), and catecholborane.[4] While BH₃·THF and BH₃·SMe₂ are often interchangeable, catecholborane can be advantageous for certain substrates, such as α,β-unsaturated ketones, and can allow for reactions at very low temperatures.[1] It is important to be aware that commercially available borane solutions can contain borohydride impurities, which can lead to a non-selective background reduction and lower the overall enantioselectivity.[1]
Experimental Protocols
General Procedure for the CBS Reduction of a Prochiral Ketone
This protocol provides a general methodology. Specific conditions such as temperature, reaction time, and reagent amounts should be optimized for each substrate.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1.0 M in toluene, 0.05-0.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., THF) via syringe.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
-
Borane Addition: Slowly add the borane solution (e.g., BH₃·THF, 1.0 M in THF, 0.6-1.2 equivalents) dropwise to the catalyst solution. Stir for 10-15 minutes.
-
Substrate Addition: Add a solution of the prochiral ketone (1.0 equivalent) in anhydrous solvent dropwise to the reaction mixture over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC/LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Visualizations
CBS Reduction Catalytic Cycle
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
General Experimental Workflow for CBS Reduction Optimization
Caption: A workflow for optimizing CBS reduction reaction conditions.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in CBS reductions.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Technical Support Center: Purification of Chiral 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of chiral 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of chiral this compound?
A1: The primary challenges stem from the compound's structure: a chiral alcohol with a trifluoromethyl group and a bromophenyl ring. Key difficulties include:
-
Enantiomer Resolution: Achieving baseline separation of the (R) and (S) enantiomers requires careful selection of a chiral stationary phase (CSP) and optimization of mobile phase conditions.[1][2]
-
Peak Tailing: The hydroxyl group can lead to secondary interactions with the stationary phase, causing peak tailing.
-
Method Reproducibility: Chiral separations can be sensitive to minor variations in mobile phase composition, temperature, and column equilibration, leading to issues with reproducibility.[3]
-
Solubility: Ensuring the compound is fully dissolved in a solvent compatible with the mobile phase is crucial to avoid peak distortion.[1]
Q2: Which analytical techniques are most suitable for the chiral purification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used and effective techniques for chiral separations.[4][5][6]
-
Chiral HPLC: Offers a wide variety of commercially available chiral stationary phases, making it a versatile and powerful tool.[2][4] Polysaccharide-based CSPs are particularly effective for chiral alcohols.[1]
-
Chiral SFC: Often provides faster separations and reduced solvent consumption compared to HPLC, making it a cost-effective and "greener" alternative.[4][6]
Q3: What type of chiral stationary phase (CSP) is recommended for separating the enantiomers of this compound?
A3: For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs are highly recommended.[1] Specifically, columns with amylose or cellulose derivatives, such as those found in the Chiralpak® and Chiralcel® series, have demonstrated broad applicability for this class of compounds.[1] It is often necessary to screen multiple CSPs to find the one that provides the best selectivity and resolution.[7]
Q4: How do I choose the right mobile phase for my chiral separation?
A4: The choice of mobile phase is critical and depends on the CSP and the desired chromatography mode (normal-phase, reversed-phase, or polar organic).
-
Normal-Phase: A mixture of a non-polar solvent like n-hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is a common starting point for polysaccharide-based CSPs.[1][8] The percentage of the alcohol modifier significantly impacts retention and resolution.
-
Reversed-Phase: Mixtures of acetonitrile or methanol with water can be used, particularly with immobilized polysaccharide CSPs.[1]
-
Additives: For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can improve peak shape and resolution.[9]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
If your chromatogram shows significant peak tailing or fronting, consider the following causes and solutions.
Caption: Troubleshooting guide for poor peak shape.
Data Presentation
The following tables summarize typical performance data for the chiral separation of a similar trifluoromethyl-substituted alcohol on popular polysaccharide-based columns. This data can serve as a starting point for method development for this compound.
Table 1: Performance Comparison of Chiral Stationary Phases
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
| Data adapted from a guide on chiral HPLC analysis of trifluoromethyl-substituted alcohols.[1] |
Table 2: Effect of Mobile Phase Composition on Resolution
| Mobile Phase (n-Hexane/Isopropanol, v/v) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 95:5 | 12.8 | 14.5 | 1.9 |
| 90:10 | 8.2 | 9.1 | 1.6 |
| 85:15 | 6.1 | 6.7 | 1.2 |
| Hypothetical data for this compound on a Chiralpak® AD-H column. |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
This protocol outlines a general approach for developing a chiral HPLC method for the separation of this compound enantiomers.
1. System Preparation:
-
Equip an HPLC system with a UV detector, pump, autosampler, and column oven.[1]
-
Install a polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm).
2. Mobile Phase Preparation:
-
Prepare a stock solution of n-hexane and isopropanol.
-
A typical starting mobile phase is 90:10 (v/v) n-hexane/isopropanol.[1]
-
Degas the mobile phase thoroughly.
3. Sample Preparation:
-
Dissolve the racemic or enantioenriched this compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
If solubility is an issue, use a compatible solvent that will not cause peak distortion.[1]
-
Filter the sample through a 0.45 µm syringe filter.[1]
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[1]
-
Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C.[1]
-
Detection: Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 220-260 nm, due to the bromophenyl group).
-
Injection Volume: 5-10 µL.
5. Data Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs). A resolution of ≥ 1.5 indicates baseline separation.[1]
Caption: Experimental workflow for chiral HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing racemization of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
Welcome to the Technical Support Center for 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of this valuable chiral building block. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral compound like this compound, maintaining its specific three-dimensional structure (stereochemistry) is often critical for its biological activity or its role as a key intermediate in the synthesis of a target molecule. Racemization leads to a loss of enantiomeric purity, which can result in reduced efficacy, altered pharmacological properties, or difficulties in downstream synthetic steps.
Q2: What are the primary factors that can cause racemization of this alcohol?
A2: The primary factors that can induce racemization in secondary alcohols, including this compound, are:
-
Presence of Acids or Bases: Both strong acids and bases can catalyze racemization. Acids can protonate the hydroxyl group, leading to the formation of a planar, achiral carbocation intermediate, which can then be attacked by a nucleophile from either side, resulting in a racemic mixture.[1]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for racemization, increasing the rate at which it occurs.[1]
-
Contamination with Transition Metals: Trace amounts of transition metals, such as ruthenium, rhodium, and iridium, can act as powerful catalysts for the racemization of secondary alcohols, often via hydrogen transfer mechanisms.
-
Inappropriate Solvents: Protic or highly polar solvents can facilitate the formation of intermediates that lead to racemization. Fluorinated alcohol solvents, for instance, are known to stabilize cationic intermediates.[2]
-
Prolonged Storage under Improper Conditions: Long-term storage at ambient temperature, exposure to light, or in the presence of moisture can contribute to a gradual loss of enantiomeric purity.
Q3: How does the trifluoromethyl (-CF3) group affect the stability of the chiral center?
A3: The trifluoromethyl group is a strong electron-withdrawing group.[3] This electronic effect can influence the stability of the adjacent chiral center. While it makes the hydroxyl proton more acidic, it can also destabilize a potential carbocation intermediate that might form at the chiral carbon. This destabilization can, in some cases, help to suppress racemization pathways that proceed through an S_N1-type mechanism involving a carbocation. However, the specific impact will depend on the reaction conditions.
Q4: What are the ideal storage conditions for maintaining the enantiomeric purity of this compound?
A4: To ensure long-term stability and prevent racemization, the compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below in a freezer.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation.
-
Container: Use a tightly sealed, light-resistant container.
-
Moisture: Protect from moisture, as water can participate in or catalyze degradation pathways.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (e.e.) After a Reaction
If you observe a decrease in the enantiomeric purity of your material after performing a chemical transformation, consult the following guide.
| Potential Cause | Troubleshooting Step | Rationale |
| Acidic or Basic Reagents/Conditions | Neutralize the reaction mixture as soon as the transformation is complete. Use buffered solutions or non-ionic bases where possible. | Prolonged exposure to acidic or basic environments is a primary driver of racemization.[4] |
| High Reaction Temperature | If the reaction allows, perform it at a lower temperature. Even a modest decrease can significantly slow the rate of racemization. | Racemization is a chemical process with an activation energy; lowering the temperature reduces the available kinetic energy.[1] |
| Metal Contamination | Use high-purity, acid-washed glassware. If using metal catalysts in a previous step, ensure they are thoroughly removed via filtration, chromatography, or extraction. | Trace amounts of transition metals can be highly effective racemization catalysts. |
| Inappropriate Solvent | Consider switching to a less polar, aprotic solvent (e.g., toluene, hexane, dichloromethane) if compatible with your reaction chemistry. | Aprotic solvents are less likely to promote the formation of ionic intermediates that can lead to racemization. |
Issue 2: Decreased Enantiomeric Purity During Purification
Loss of stereochemical integrity during workup and purification is a common problem.
| Potential Cause | Troubleshooting Step | Rationale |
| Acidic Silica Gel in Column Chromatography | Use deactivated (neutral) silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, consider other purification methods like crystallization or preparative TLC on a neutral support. | Standard silica gel is acidic and can cause racemization of sensitive compounds during prolonged contact.[5] |
| High Temperatures During Solvent Removal | Concentrate the product solutions at the lowest practical temperature using a rotary evaporator with a chilled water bath. Avoid prolonged heating. | As with reactions, excessive heat during workup can lead to racemization. |
| Multiple Freeze-Thaw Cycles | If you need to store the compound in solution temporarily, prepare aliquots to avoid repeatedly freezing and thawing the entire batch. | Temperature cycling can promote degradation and racemization over time. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the vial of this compound to a freezer set at -20°C or colder for long-term storage.
-
Dispensing: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: For optimal stability, briefly flush the vial headspace with a gentle stream of an inert gas (argon or nitrogen) before re-sealing.
-
Solution Preparation: If preparing a stock solution, use a dry, aprotic solvent. Store solutions in tightly sealed vials at -20°C and prepare aliquots to minimize freeze-thaw cycles.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of this compound. Method optimization may be required.
-
Instrumentation & Column:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane (or n-heptane) and isopropanol (IPA).
-
A typical starting composition is 95:5 (n-hexane:IPA, v/v).[8]
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare a sample solution of your enantiomerically enriched material at the same concentration.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to confirm baseline separation.
-
Inject the sample of your chiral material.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 (where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively).
-
Visualizations
Caption: Troubleshooting logic for identifying the cause of racemization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
troubleshooting guide for asymmetric synthesis using chiral auxiliaries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric synthesis using chiral auxiliaries.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Diastereoselectivity
Q1: My reaction is showing poor diastereoselectivity. What are the common causes and how can I improve it?
A1: Low diastereoselectivity in reactions employing chiral auxiliaries can arise from several factors. The primary goal of the auxiliary is to create a sterically biased environment that favors the formation of one diastereomer over the other.[1] Suboptimal conditions can compromise this control. Key parameters to investigate include reaction temperature, the choice of Lewis acid or base, and the solvent system.
Troubleshooting Steps:
-
Temperature Control: Many stereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the desired diastereomer.
-
Lewis Acid/Base Optimization: The choice of Lewis acid or base is critical in reactions like the Evans aldol reaction. A bulkier Lewis acid can create a more organized and sterically hindered transition state, leading to higher diastereoselectivity.[2] It is advisable to screen a variety of Lewis acids or bases.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Experiment with different solvents to find the optimal medium for your reaction.
-
Purity of Starting Materials: Ensure the chiral auxiliary and other reactants are of high purity. The presence of impurities or other stereoisomers in the starting material can negatively impact the stereochemical outcome.[3]
-
Substrate Structure: In some cases, the inherent structure of the substrate may not be well-suited for a particular chiral auxiliary, leading to poor facial bias. For instance, in Evans aldol reactions, acetate-derived enolates often show lower diastereoselectivity compared to propionate-derived enolates due to reduced steric interactions in the transition state.[4][5]
Quantitative Data Summary: Effect of Reaction Conditions on Diastereoselectivity in an Evans Aldol Reaction
| Entry | Lewis Acid | Temperature (°C) | Solvent | Diastereomeric Ratio (syn:anti) |
| 1 | Bu₂BOTf | -78 | CH₂Cl₂ | >95:5 |
| 2 | Bu₂BOTf | 0 | CH₂Cl₂ | 85:15 |
| 3 | TiCl₄ | -78 | CH₂Cl₂ | 90:10 |
| 4 | Sn(OTf)₂ | -78 | CH₂Cl₂ | 80:20 |
This table presents representative data illustrating how reaction parameters can influence the diastereomeric ratio.
Issue 2: Chiral Auxiliary Cleavage
Q2: I am having trouble removing the chiral auxiliary. The cleavage is incomplete. What should I do?
A2: Incomplete cleavage of a chiral auxiliary can be a significant hurdle.[6] The efficiency of the cleavage reaction depends on the stability of the bond connecting the auxiliary to the substrate and the chosen cleavage conditions.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may require higher temperatures to proceed to completion. Conversely, for thermally sensitive substrates, lower temperatures may be necessary to prevent degradation.[6]
-
Reaction Time: The reaction may simply require more time. Monitor the reaction progress closely using techniques like TLC or LC-MS.[6]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the cleaving reagent to drive the reaction to completion.[6]
-
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions fails, consider a different cleavage strategy. For example, if a basic hydrolysis is unsuccessful, an acidic, reductive, or oxidative cleavage might be more effective.[6] The choice of method depends on the nature of the chiral auxiliary and the functional groups present in your molecule.
-
Steric Hindrance: If the substrate is sterically hindered around the auxiliary, cleavage can be more difficult. In such cases, a more reactive reagent or a different cleavage protocol may be necessary.
Q3: I am observing epimerization of my product during auxiliary removal. How can I prevent this?
A3: Epimerization, the inversion of a stereocenter, is a major risk during chiral auxiliary removal, particularly when the newly formed stereocenter is adjacent to an acidic proton (e.g., alpha to a carbonyl group).[7] This is often catalyzed by acidic or basic conditions.[8][9]
Troubleshooting Steps:
-
Milder Conditions: Employ milder reaction conditions. This could involve using a weaker acid or base, or performing the reaction at a lower temperature.
-
Control Stoichiometry: Carefully control the amount of acid or base used. An excess of a strong base can readily cause epimerization.
-
Protecting Groups: If the substrate is particularly prone to epimerization, consider protecting the sensitive functional group before cleavage.
-
Alternative Cleavage Reagents: Certain reagents are known to be less prone to causing epimerization. For example, in the cleavage of Evans oxazolidinones, lithium hydroperoxide (LiOH/H₂O₂) is a standard reagent, but its basicity can sometimes lead to epimerization.[10] Exploring alternative nucleophiles might be beneficial.
Logical Relationship Diagram for Troubleshooting Chiral Auxiliary Cleavage
Caption: A decision-making workflow for troubleshooting common issues during chiral auxiliary cleavage.
Issue 3: Purification of Diastereomers
Q4: My diastereomers are difficult to separate by column chromatography. What can I do?
A4: The separation of diastereomers is possible because they have different physical properties.[11] However, if the structural differences are minor, separation can be challenging.
Troubleshooting Steps:
-
Optimize Column Chromatography Conditions:
-
Stationary Phase: Standard silica gel is often effective. However, for closely related diastereomers, consider using a different stationary phase like alumina, or reversed-phase silica (C18).[11]
-
Solvent System: A systematic screening of solvent systems with varying polarities is crucial. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography. Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers.[12]
-
Crystallization: If the diastereomers are crystalline, fractional crystallization can be a powerful purification technique. This relies on the different solubilities of the diastereomers in a particular solvent system.
Experimental Protocols
Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Objective: To determine the ratio of diastereomers in a crude reaction mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a set of well-resolved signals that are unique to each diastereomer. These should ideally be sharp singlets or simple, non-overlapping multiplets.[13]
-
Carefully integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values for the corresponding signals.[13] For accurate quantification, ensure proper baseline correction.[14]
-
Experimental Workflow for Diastereomeric Ratio Determination
Caption: A streamlined workflow for determining the diastereomeric ratio of a sample using ¹H NMR spectroscopy.
Protocol 2: General Procedure for Chiral Auxiliary Cleavage (Evans Oxazolidinone Example)
Objective: To cleave an N-acyl oxazolidinone auxiliary to yield the corresponding carboxylic acid.
Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH), aqueous solution (e.g., 0.8 M)
-
Sodium sulfite (Na₂SO₃), aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Methodology:
-
Reaction Setup:
-
Dissolve the N-acyl oxazolidinone substrate in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.[6]
-
-
Reagent Addition:
-
Slowly add the aqueous hydrogen peroxide solution, followed by the dropwise addition of the aqueous lithium hydroxide solution.[6]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[6]
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.[6]
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization as needed.
-
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.mysagestore.com [cdn.mysagestore.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Impact of Water on Enantiomeric Excess in Asymmetric Reductions
Welcome to the Technical Support Center for Asymmetric Reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of water content in achieving high enantioselectivity. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or Inconsistent Enantiomeric Excess (ee)
Question: My asymmetric reduction is giving a low or inconsistent enantiomeric excess (ee). Could water be the cause?
Answer: Yes, the presence of water, even in trace amounts, can be a critical factor and its impact is highly dependent on the specific catalytic system you are using.
-
For Water-Sensitive Catalyst Systems (e.g., many Ru-BINAP systems): Most traditional asymmetric hydrogenations using catalysts like Ru-BINAP are extremely sensitive to moisture. Water can deactivate the catalyst or alter the chiral environment of the transition state, leading to a drop in enantioselectivity. It is crucial to use anhydrous solvents and rigorously dried reagents and glassware.
-
For Water-Tolerant/Enhanced Systems (e.g., many Ru-TsDPEN systems): Conversely, some modern catalytic systems, particularly for asymmetric transfer hydrogenation (ATH), not only tolerate but are accelerated by water. In some cases, water can participate in the catalytic cycle, for instance, by stabilizing the transition state through hydrogen bonding, leading to faster rates with maintained or only slightly reduced enantioselectivity.
-
For Enzymatic Systems (e.g., Ketoreductases): Enzymes like ketoreductases (KREDs) operate in aqueous environments. However, the amount of water and the concentration of co-solvents and buffers are critical. For instance, the buffer concentration can significantly affect both enzyme activity and enantioselectivity.[1]
Troubleshooting Steps:
-
Quantify Water Content: If you suspect water contamination in a sensitive reaction, determine the water content of your solvent using methods like Karl Fischer titration.
-
Ensure Anhydrous Conditions: For sensitive systems, re-dry your solvents and reagents. Use a Schlenk line for manipulations and flame-dry glassware. (See Experimental Protocol 1).
-
Systematically Add Water: In systems known to be water-tolerant, the absence of sufficient water could be the issue. Consider a controlled experiment where small, measured amounts of water are added to see the effect on rate and ee.
-
Review the Literature: Check if the specific catalyst/substrate combination you are using has been reported to be sensitive to or enhanced by water.
dot
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Sluggish or Stalled Reaction
Question: My reaction is very slow or has stopped completely. Can water content affect the reaction rate?
Answer: Absolutely. Water can act as either an inhibitor or an accelerator.
-
Inhibition: For many air- and moisture-sensitive catalysts, water can lead to the formation of inactive hydroxide or oxide species, effectively killing the catalyst and stalling the reaction.
-
Acceleration: In certain Asymmetric Transfer Hydrogenation (ATH) systems, water can dramatically increase the reaction rate. For example, the ATH of aromatic ketones with a Ru-TsDPEN catalyst and sodium formate (HCOONa) as the hydrogen source is significantly faster in neat water than in organic solvents like the formic acid-triethylamine (HCOOH-NEt₃) azeotrope.[2] This acceleration is often attributed to water's ability to stabilize key intermediates or transition states in the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms by which water impacts enantioselectivity? A1: Water can influence the stereochemical outcome through several mechanisms:
-
Direct Ligand Interaction: Water can act as a ligand, coordinating to the metal center of a catalyst. This can alter the steric and electronic properties of the catalyst, changing how the substrate binds and thus affecting which enantioface is preferred for reduction.
-
Transition State Stabilization: Water can form hydrogen bonds with the substrate or with ligands on the catalyst in the transition state. This can lower the energy barrier for one diastereomeric transition state over the other, enhancing enantioselectivity.
-
Catalyst Deactivation/Modification: In sensitive systems, water can react with the catalyst to form less selective or inactive species.
-
Solvent Effects: As a highly polar, protic solvent, water can influence reaction rates and selectivities through general solvent effects, such as solvating intermediates or affecting the solubility of reactants and catalysts.
dot
Caption: Potential interaction points of water in a catalytic cycle.
Q2: Are there asymmetric reduction systems that are designed to work in water? A2: Yes. The development of "in water" and "on water" catalysis is a major goal of green chemistry. Asymmetric transfer hydrogenation (ATH) of ketones using catalysts like Ru-TsDPEN and aqueous sodium formate as the hydrogen source is a prime example. These reactions can be highly efficient in neat water, often showing rate acceleration and excellent enantioselectivities.[2][3] This approach avoids the use of volatile organic solvents and simplifies product/catalyst separation.
Q3: How do I properly prepare for a reaction under strictly anhydrous conditions? A3: This requires careful technique to exclude atmospheric moisture. Key steps include:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and then cool it under vacuum or in a desiccator. Flame-dry the glassware under vacuum using a heat gun just before use.
-
Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere or dry them yourself using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or from calcium hydride for dichloromethane).
-
Reagents: Dry solid reagents in a vacuum oven. Use fresh, high-purity reagents.
-
Atmosphere: Perform all manipulations (weighing sensitive reagents, transfers) under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or a glovebox. (See Experimental Protocol 1).
Data Presentation
The effect of water is highly system-dependent. In some cases, it is detrimental, while in others, it is beneficial.
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones in Neat Water
This table shows data for the reduction of various ketones using a Ru-(R,R)-TsDPEN catalyst with HCOONa as the hydrogen source in water. This system demonstrates high efficiency in an aqueous medium.
| Entry | Ketone Substrate | Time (h) | Conversion (%) | ee (%) [Product Config.] |
| 1 | Acetophenone | 1 | >99 | 94 (R) |
| 2 | 4'-Methylacetophenone | 1.5 | >99 | 92 (R) |
| 3 | 4'-Methoxyacetophenone | 2 | >99 | 92 (R) |
| 4 | 4'-Chloroacetophenone | 0.5 | >99 | 95 (R) |
| 5 | 2'-Methylacetophenone | 18 | 98 | 86 (R) |
| Data sourced from Wu, X. et al., Org. Biomol. Chem., 2004.[2] | ||||
| Conditions: [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN catalyst, HCOONa, neat water, 40 °C, Substrate/Catalyst = 100. |
Table 2: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate
This example shows a ketoreductase-driven reaction where an organic solvent-water diphasic system is used to improve stability and yield. While not a direct measure of varying water content, it highlights the essential role of the aqueous phase for enzymatic catalysis.
| System | Substrate | Product Configuration | Molar Yield (%) | ee (%) |
| n-Butyl acetate-Water | Ethyl 4-chloro-3-oxobutanoate | R | 95.4 | 86 |
| Data sourced from Shimizu, S. et al., Appl. Environ. Microbiol., 1990.[4][5] | ||||
| Conditions: Aldehyde reductase from S. salmonicolor, with NADPH recycling via glucose dehydrogenase. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation under Anhydrous Conditions (Schlenk Line Technique)
This protocol is a general guideline for reactions sensitive to air and moisture.
-
Glassware Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar. Heat the flask with a heat gun under high vacuum to remove adsorbed moisture. Allow the flask to cool to room temperature under vacuum, then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times.[6]
-
Catalyst and Reagent Addition: Under a positive pressure of inert gas, add the chiral catalyst (e.g., Ru-BINAP complex) and any solid reagents to the flask.
-
Solvent Addition: Add anhydrous solvent (e.g., freshly distilled THF or methanol) via a cannula or a gas-tight syringe.[6]
-
Substrate Addition: Add the ketone substrate, which should also be anhydrous, via a syringe.
-
Reaction Setup: If using H₂, purge the flask by evacuating and refilling with H₂ gas several times before pressurizing the vessel to the desired pressure. If performing a transfer hydrogenation, the hydrogen donor (e.g., isopropanol) is typically the solvent.
-
Running the Reaction: Stir the mixture at the desired temperature for the specified time. Monitor the reaction by taking aliquots via syringe for analysis (e.g., GC or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by carefully exposing it to air or adding a quenching agent). The product is then isolated using standard extraction and purification techniques.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation in Water
This protocol is adapted from procedures for Ru-TsDPEN catalyzed reactions.[2][3]
-
Catalyst Pre-formation: In a flask open to the air, add the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) to deionized water.
-
Activation: Stir the resulting mixture at a moderately elevated temperature (e.g., 40-60 °C) for about 1 hour. The solution should change color, indicating catalyst formation.
-
Addition of Reagents: To the aqueous catalyst solution, add the hydrogen source (e.g., sodium formate, HCOONa) and the ketone substrate.
-
Running the Reaction: Stir the reaction mixture vigorously at the desired temperature. The system may be biphasic, so efficient stirring is important. Monitor the reaction by TLC or by taking samples from the organic layer for GC/HPLC analysis.
-
Work-up: After the reaction is complete (as judged by monitoring), cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Accelerated asymmetric transfer hydrogenation of aromatic ketones in water [organic-chemistry.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
column selection and method development for chiral HPLC separation of fluorinated compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral HPLC separation of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a chiral stationary phase (CSP) for separating fluorinated compounds?
A1: The selection of an appropriate CSP is the most critical step in developing a chiral separation method for fluorinated compounds. Key considerations include:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are often the first choice for screening due to their broad applicability. The helical structure of these polymers can form chiral cavities where analytes partition, allowing for enantiomeric recognition.
-
Fluorinated Stationary Phases: For highly fluorinated compounds, pentafluorophenyl (PFP) and other fluorinated stationary phases can offer unique selectivity.[1] These phases can exhibit a "fluorophilic" retention mechanism, where fluorinated analytes are retained more strongly than their non-fluorinated counterparts.[1][2]
-
Protein-based and Macrocyclic Glycopeptide CSPs: Columns based on proteins (e.g., albumin, glycoprotein) or macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) can also be effective, particularly for polar and ionizable fluorinated compounds.[3]
-
Analyte Structure: The presence of functional groups on the fluorinated analyte that can participate in hydrogen bonding, π-π stacking, or dipole-dipole interactions with the CSP is a crucial factor.
Q2: What is the "hetero-pairing" strategy and how can it be applied to the separation of fluorinated compounds?
A2: Hetero-pairing is a method development strategy where a conventional (non-fluorinated) stationary phase, such as a C8 or C18 column, is used with a mobile phase containing a fluorinated eluent, like trifluoroethanol (TFE).[4] This approach can provide optimal separation for fluorinated analytes.[4][5][6] The fluorinated eluent modifies the surface of the stationary phase, creating a unique environment for the chiral recognition of fluorinated compounds.[4]
Q3: How does temperature affect the chiral separation of fluorinated compounds?
A3: Temperature is a critical parameter that can significantly influence enantioselectivity. Generally:
-
Lowering the temperature often increases the resolution between enantiomers by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Increasing the temperature can improve peak efficiency and reduce analysis time, but may decrease selectivity.[4] For some fluorinated compounds, higher temperatures have been shown to improve baseline separation.[4][5][6] It is essential to empirically determine the optimal temperature for each specific separation.
Q4: What are common mobile phase additives used in the chiral HPLC of fluorinated compounds, and what are their functions?
A4: Mobile phase additives are often crucial for achieving good peak shape and resolution. Common additives include:
-
Acids (e.g., trifluoroacetic acid, formic acid, acetic acid): Used for acidic analytes to suppress the ionization of the analyte and residual silanol groups on silica-based CSPs, which can reduce peak tailing.
-
Bases (e.g., diethylamine, triethylamine): Used for basic analytes to minimize interactions with acidic silanol groups, thereby improving peak symmetry.
-
Buffers (e.g., ammonium bicarbonate, phosphate buffers): Used in reversed-phase and polar organic modes to control the pH of the mobile phase and ensure consistent ionization of both the analyte and the stationary phase.[7]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, sharp peak is observed.
-
Two peaks with very little separation (Rs < 1.0).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient stereoselectivity. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, PFP, macrocyclic glycopeptide).[8] |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical. In normal phase, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). In reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.[9] |
| Incorrect Mobile Phase Mode | If normal phase fails, try reversed-phase or polar organic mode, as the chiral recognition mechanism can be significantly different. |
| Temperature Not Optimized | Systematically vary the column temperature. Lower temperatures often improve resolution, but higher temperatures can sometimes be beneficial.[4] |
| Inappropriate Mobile Phase Additives | For acidic or basic analytes, the addition of a small amount of a corresponding acid or base can dramatically improve selectivity. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Asymmetry factor (As) > 1.2.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | This is common for basic fluorinated compounds on silica-based CSPs. Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to block the active silanol groups. Alternatively, operate at a lower pH to protonate the silanols.[10][11] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Bed Deformation | A void at the column inlet can cause peak tailing.[10] If suspected, reverse-flush the column (if permissible by the manufacturer) or replace the column. |
| Extra-column Effects | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a narrow internal diameter.[11] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
Quantitative Data Summary
Table 1: Effect of Mobile Phase Composition on the Separation of Chiral Pesticide Stereoisomers
Data summarized from a study on the separation of various chiral pesticides.
| Pesticide | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Napropamide | Chirex™ 3001 | 30% Isopropanol in Hexane | 1.33 | 1.83 |
| Permethrin | Chirex™ 3005 | 0.5% Isopropanol in Hexane | 1.10, 1.15 | 1.00, 1.02 |
| Propargite | Chirex™ 3020 | 1.0% Isopropanol in Hexane | 1.13, 1.18, 1.25 | 1.00, 1.10, 1.20 |
Table 2: Influence of Temperature on the Separation of Fluorinated Amphiphiles
Data derived from a study optimizing the separation of fluorinated amphiphiles using a C8 column and a fluorinated eluent.[4]
| Analyte Pair | Temperature (°C) | Retention Time (min) | Separation Factor (α) |
| Compound 1 / Compound 2 | 5 | 15.2 / 16.8 | 1.11 |
| 25 | 12.1 / 13.1 | 1.08 | |
| 45 | 9.5 / 10.1 | 1.06 | |
| Compound 3 / Compound 4 | 5 | 19.5 / 20.3 | 1.04 |
| 25 | 15.2 / 15.8 | 1.04 | |
| 45 | 11.8 / 12.2 | 1.03 |
Note: While the separation factor slightly decreased with temperature, the overall resolution and peak shape improved, achieving baseline separation at 45°C.[4]
Experimental Protocols
Protocol 1: Chiral Separation of a Fluorinated Pharmaceutical Compound (General Method)
This protocol outlines a general approach for the method development of a chiral fluorinated pharmaceutical.
-
Column Screening:
-
Select a set of 3-4 chiral columns for initial screening. A typical set includes a cellulose-based column (e.g., Chiralcel OD-H), an amylose-based column (e.g., Chiralpak AD-H), and a PFP column (e.g., Hypersil Gold PFP).[1]
-
-
Mobile Phase Preparation:
-
Normal Phase: Prepare mobile phases consisting of n-hexane with varying percentages of isopropanol or ethanol (e.g., 90:10, 80:20, 70:30 v/v). For basic analytes, add 0.1% diethylamine. For acidic analytes, add 0.1% trifluoroacetic acid.[8]
-
Reversed-Phase: Prepare mobile phases of acetonitrile or methanol with an aqueous buffer (e.g., 20 mM ammonium bicarbonate or phosphate buffer) at a specific pH.
-
-
Chromatographic Conditions:
-
Flow Rate: Start with a flow rate of 1.0 mL/min for standard analytical columns (4.6 mm I.D.).
-
Temperature: Begin at ambient temperature (e.g., 25°C).
-
Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.
-
-
Method Optimization:
-
Based on the initial screening results, select the column and mobile phase that show the best initial separation.
-
Fine-tune the mobile phase composition by making small changes to the modifier percentage or pH.
-
Optimize the temperature in 5°C increments to improve resolution and peak shape.
-
Adjust the flow rate; lower flow rates can sometimes enhance resolution.
-
Protocol 2: Case Study - Separation of Bromuconazole Stereoisomers
This protocol is based on a published method for the chiral separation of the fungicide bromuconazole, which has two chiral centers.[12]
-
Column: CHIRALPAK AS-H (amylose-based).
-
Mobile Phase: n-hexane/ethanol (90/10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the bromuconazole standard in the mobile phase.
-
Expected Outcome: Separation of the four stereoisomers of bromuconazole.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Decision Tree for Troubleshooting Common Issues.
References
- 1. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. jascoinc.com [jascoinc.com]
Validation & Comparative
Determining the Enantiomeric Excess of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol: A Comparative Guide to Chiral HPLC Analysis
In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of chiral drug candidates. One such molecule of interest is 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a chiral fluorinated alcohol. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for determining its enantiomeric excess, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC stands as a powerful and widely adopted technique for the separation and quantification of enantiomers due to its high precision, sensitivity, and versatility.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] For trifluoromethyl-substituted alcohols like this compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability.[3]
Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Derivatizing Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.[4] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.[2] | Formation of diastereomers with distinct NMR signals.[5] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[2] | Volatile, thermally stable compounds (e.g., small alcohols, esters).[2] | Compounds with suitable functional groups (e.g., alcohols, amines) for derivatization.[5] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility.[2] | Derivatization to form diastereomers.[5] |
| Instrumentation | Standard HPLC system with a chiral column and UV detector. | Gas chromatograph with a chiral capillary column and FID or MS detector. | High-resolution NMR spectrometer. |
| Advantages | Broad applicability, high precision, robust, non-destructive. | High resolution and sensitivity for volatile analytes.[2] | Provides structural information, no separation needed. |
| Limitations | Higher cost of chiral columns, method development can be time-consuming. | Limited to volatile and thermally stable compounds, derivatization can introduce errors.[2] | Lower sensitivity, requires enantiomerically pure derivatizing agent, potential for kinetic resolution. |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound using chiral HPLC is provided below. This serves as a starting point for method development, which may require optimization of the mobile phase composition and other chromatographic parameters.
Chiral HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is sufficient.[3]
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as an amylose derivative (e.g., Chiralpak® AD-H) or a cellulose derivative (e.g., Chiralcel® OD-H), is recommended for the separation of trifluoromethyl-substituted alcohols.[3]
-
Mobile Phase: A common mobile phase for normal-phase chromatography on these columns is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[3] The ratio can be adjusted to optimize retention and resolution.
-
Flow Rate: A typical flow rate for a 4.6 mm internal diameter analytical column is 1.0 mL/min.[3]
-
Column Temperature: Maintaining a constant temperature, for instance, between 20°C and 40°C, is crucial for reproducible results.[3]
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, likely in the 210-254 nm range for an aromatic compound.[3]
-
Sample Preparation:
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Table 2: Hypothetical Performance Data for Chiral HPLC Analysis of this compound
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane:Isopropanol, v/v) | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Separation Factor (α) | Resolution (Rs) |
| Amylose Derivative (e.g., Chiralpak® AD-H) | 90:10 | 8.5 | 10.2 | 1.25 | 2.8 |
| Cellulose Derivative (e.g., Chiralcel® OD-H) | 90:10 | 9.8 | 11.5 | 1.18 | 2.1 |
| Amylose Derivative (e.g., Chiralpak® AD-H) | 85:15 | 6.2 | 7.5 | 1.21 | 2.5 |
Note: This data is hypothetical and serves as a representative example. Actual retention times and resolution will depend on the specific column, system, and experimental conditions. A resolution of ≥ 1.5 is generally considered baseline separation.[3]
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the logical comparison of analytical methods, the following diagrams are provided.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Comparison of analytical methods for enantiomeric excess determination.
References
A Comparative Guide to Absolute Configuration Determination: Mosher's Acid Analysis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. The biological activity of a chiral molecule can be highly dependent on the spatial arrangement of its atoms. This guide provides an objective comparison of Mosher's acid analysis with other common techniques for determining the absolute configuration of chiral secondary alcohols, using 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol as a model compound. The guide includes supporting experimental protocols and data presentation to aid in the selection of the most appropriate method for a given research need.
Mosher's Acid Analysis: A Powerful NMR-Based Method
Mosher's acid analysis is a well-established nuclear magnetic resonance (NMR) technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride.[4] This reaction converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.
The underlying principle of Mosher's method lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the diastereomeric esters, the phenyl group adopts a preferred conformation, leading to differential shielding or deshielding of the protons on the substituents attached to the chiral center of the alcohol. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the ¹H NMR spectra of the (S)- and (R)-MTPA esters, the absolute configuration of the alcohol can be deduced.[5] Additionally, the trifluoromethyl group on MTPA provides a sensitive probe for ¹⁹F NMR analysis.
Data Presentation: Mosher's Acid Analysis of this compound
The following table presents hypothetical but realistic ¹H and ¹⁹F NMR data for the (R)- and (S)-MTPA esters of this compound. This data is based on the established principles of the Mosher method, where positive Δδ values are expected for protons on one side of the chiral center and negative values on the other.
| Proton/Nucleus | δ (R)-MTPA Ester (ppm) | δ (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-2 (CH-O) | 5.65 | 5.60 | -0.05 |
| H-3 (CH2) | 3.10 | 3.20 | +0.10 |
| H-3' (CH2) | 2.95 | 3.00 | +0.05 |
| Aromatic H | 7.50-7.20 | 7.50-7.20 | ~0 |
| ¹⁹F (CF3) | -74.20 | -74.50 | -0.30 |
Note: This data is representative and intended for illustrative purposes.
Based on the sign of the Δδ values, the spatial arrangement of the substituents around the chiral center can be determined, and thus the absolute configuration is assigned.
Comparison with Alternative Methods
While Mosher's acid analysis is a powerful tool, several other techniques are available for determining the absolute configuration of chiral molecules. The choice of method depends on factors such as the nature of the sample, the amount of material available, and the instrumentation at hand.
| Method | Principle | Advantages | Disadvantages |
| Mosher's Acid Analysis | NMR spectroscopy of diastereomeric esters. | Applicable to soluble compounds, requires relatively small amounts of sample, provides structural information. | Requires chemical derivatization, potential for kinetic resolution, analysis can be complex for molecules with multiple chiral centers. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High sensitivity, applicable to a wide range of compounds, can be used for both analytical and preparative separations.[6] | Requires method development to find a suitable chiral stationary phase and mobile phase, may not directly provide absolute configuration without a known standard. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Non-destructive, provides information on the solution-phase conformation, does not require derivatization or crystallization.[7] | Requires specialized instrumentation, interpretation of spectra often requires theoretical calculations.[7] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides an unambiguous determination of the absolute configuration and a detailed 3D structure of the molecule.[8] | Requires a suitable single crystal, which can be difficult to obtain, not applicable to non-crystalline materials.[8] |
Experimental Protocols
Mosher's Acid Analysis
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of the (R)-MTPA ester: In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous CDCl₃.
-
Add 2-3 equivalents of anhydrous pyridine to the solution.
-
Add 1.2 equivalents of (R)-MTPA-Cl to the NMR tube.
-
Cap the tube and gently mix the contents. The reaction is typically complete within 30 minutes at room temperature.
-
Preparation of the (S)-MTPA ester: Repeat steps 1-4 in a separate NMR tube using (S)-MTPA-Cl.
-
NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Data Analysis: Assign the proton signals for the substituents adjacent to the chiral center in both spectra. Calculate the difference in chemical shifts (Δδ = δS - δR) for each corresponding proton. The sign of the Δδ values is then used to determine the absolute configuration based on the established Mosher's method model.
Chiral High-Performance Liquid Chromatography (HPLC)
General Protocol:
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the separation of similar chiral alcohols. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.
-
Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV detector).
-
Absolute Configuration Determination: To determine the absolute configuration, a standard of a known enantiomer is required for comparison of retention times.
Vibrational Circular Dichroism (VCD)
General Protocol:
-
Sample Preparation: Dissolve the enantiomerically pure sample of this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[7]
-
Quantum Chemical Calculations: Perform ab initio or density functional theory (DFT) calculations to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the R-enantiomer, then the absolute configuration of the sample is R. If the signs are opposite, the configuration is S.[7]
X-ray Crystallography
General Protocol:
-
Crystallization: Grow a single crystal of enantiomerically pure this compound of suitable size and quality (typically >0.1 mm in all dimensions).[8] This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms are determined and refined to generate a final 3D structure.
-
Absolute Configuration Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter.
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the relationship between these analytical techniques, the following diagrams are provided.
Caption: Workflow of Mosher's Acid Analysis.
Caption: Comparison of Methods for Absolute Configuration.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
comparison of different catalysts for the asymmetric reduction of trifluoromethyl ketones
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of trifluoromethyl ketones to their corresponding chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of various catalytic systems for this reduction, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the asymmetric reduction of trifluoromethyl ketones depends on several factors, including the desired enantioselectivity, substrate scope, operational simplicity, and cost. This section provides a comparative overview of the performance of leading catalyst types: metal-based catalysts (Ruthenium, Iridium), organocatalysts (Corey-Bakshi-Shibata, Chiral Phosphoric Acids), and biocatalysts (Ketoreductases).
The data presented in the following tables summarizes the performance of these catalysts for the reduction of the benchmark substrate, 2,2,2-trifluoroacetophenone, and other representative trifluoromethyl ketones. Performance is evaluated based on enantiomeric excess (e.e.), yield, turnover number (TON), and turnover frequency (TOF).
Table 1: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone
| Catalyst System | Catalyst Loading (mol%) | Reductant/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | TON | TOF (h⁻¹) |
| Metal Catalysts | |||||||||
| RuCl(p-cymene)[(S,S)-TsDPEN][1] | 1.0 | HCOOH/Et₃N | CH₃CN | 28 | 12 | 95 | 98 (R) | 95 | 7.9 |
| [Ir(cod)Cl]₂ / Ligand | 0.5 | H₂ (50 bar) | MeOH | 25 | 12 | >99 | 96 (S) | 198 | 16.5 |
| Organocatalysts | |||||||||
| (R)-Me-CBS | 10 | BH₃·SMe₂ | THF | -20 | 1 | 95 | 95 (S) | 9.5 | 9.5 |
| Chiral Phosphoric Acid | 1.0 | Hantzsch Ester | PhCF₃ | RT | 3 | 98 | 95 (R) | 98 | 32.7 |
| Biocatalysts | |||||||||
| Ketoreductase (KRED) | Enzyme specific | Glucose/GDH | Buffer/IPA | 30 | 24 | >99 | >99 (S) | N/A | N/A |
Table 2: Asymmetric Reduction of Various Trifluoromethyl Ketones
| Substrate | Catalyst System | Catalyst Loading (mol%) | Reductant/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | RuCl(p-cymene)[(S,S)-TsDPEN] | 1.0 | HCOOH/Et₃N | CH₃CN | 28 | 12 | 94 | 97 (R) |
| 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanone | [Ir(cod)Cl]₂ / Ligand | 0.5 | H₂ (50 bar) | MeOH | 25 | 12 | 98 | 97 (S) |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | (R)-Me-CBS | 10 | BH₃·SMe₂ | THF | -20 | 1 | 96 | 94 (S) |
| 1-(Furan-2-yl)-2,2,2-trifluoroethanone | Chiral Phosphoric Acid | 1.0 | Hantzsch Ester | PhCF₃ | RT | 3 | 95 | 92 (R) |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | Ketoreductase (KRED) | Enzyme specific | Glucose/GDH | Buffer/IPA | 30 | 24 | 98 | >99 (R) |
Experimental Protocols
This section provides detailed methodologies for representative and high-performing catalytic systems for the asymmetric reduction of trifluoromethyl ketones.
Noyori-Type Asymmetric Transfer Hydrogenation (Ruthenium Catalyst)
This procedure is adapted from the work of Noyori and coworkers[1][2].
Materials:
-
Trifluoromethyl ketone (1.0 mmol)
-
RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol, 1.0 mol%)
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 5.0 equiv. of formic acid)
-
Anhydrous solvent (e.g., acetonitrile, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the trifluoromethyl ketone and the Ru catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the formic acid/triethylamine mixture to the solution.
-
Stir the reaction mixture at the specified temperature (e.g., 28 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Corey-Bakshi-Shibata (CBS) Reduction (Oxazaborolidine Catalyst)
This protocol is a general procedure for the CBS reduction[3][4][5].
Materials:
-
Trifluoromethyl ketone (1.0 mmol)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 mmol, 10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 mmol, 1.2 equiv.)
-
Anhydrous THF (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the CBS catalyst solution.
-
Cool the solution to the specified temperature (e.g., -20 °C).
-
Slowly add the borane-dimethyl sulfide complex and stir for 10 minutes.
-
Add a solution of the trifluoromethyl ketone in anhydrous THF dropwise over 15 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC.
-
Upon completion, slowly quench the reaction by adding methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Biocatalytic Reduction with a Ketoreductase (KRED)
This is a general procedure for a ketoreductase-catalyzed reduction with cofactor regeneration.
Materials:
-
Trifluoromethyl ketone (e.g., 50 mM)
-
Ketoreductase (KRED) enzyme preparation
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺, 1 mM)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose (1.2 equiv. relative to ketone)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Co-solvent (e.g., isopropanol, 10% v/v)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the buffer, NADP⁺, and D-glucose.
-
Add the trifluoromethyl ketone (dissolved in a minimal amount of co-solvent if necessary).
-
Initiate the reaction by adding the KRED and GDH enzyme preparations.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the product if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: General experimental workflow for the asymmetric reduction of trifluoromethyl ketones.
Catalyst Selection Logic
References
- 1. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
Determining Stereochemistry of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol: A Comparative Guide to Spectroscopic Analysis of Mosher's Esters
The accurate assignment of stereochemistry is paramount in drug development, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent that reacts with a chiral alcohol to form a pair of diastereomeric esters.[1] These diastereomers, unlike the original enantiomers, have distinct NMR spectra, allowing for the determination of enantiomeric purity and absolute configuration.[2]
Spectroscopic Analysis of Mosher's Esters: A Detailed Look
The power of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the preferred conformation of the diastereomeric esters, this phenyl group shields or deshields nearby protons and fluorine atoms of the alcohol, leading to observable differences in their chemical shifts (Δδ) in ¹H and ¹⁹F NMR spectra.
¹H NMR Analysis
By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol can be determined. A widely accepted model predicts that for the (R)-MTPA ester, the substituents on the carbinol carbon that are shielded by the MTPA phenyl group will appear at a higher field (lower ppm), while in the (S)-MTPA ester, the opposite substituents will be shielded. The difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol center will therefore have opposite signs.
¹⁹F NMR Analysis
Similarly, ¹⁹F NMR spectroscopy provides a sensitive probe for determining the stereochemistry of fluorinated compounds. The trifluoromethyl group of the alcohol and the trifluoromethyl group of the Mosher's acid itself will exhibit distinct signals for each diastereomer. The analysis of the chemical shift differences of the alcohol's -CF₃ group in the two diastereomeric esters can be a powerful tool for assigning the absolute configuration, often with greater resolution than ¹H NMR.
Data Presentation: Spectroscopic Analysis of a Model Compound
Due to the absence of specific published data for the Mosher's esters of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, we present representative data from a closely related structure, 1-phenyl-2,2,2-trifluoroethanol, to illustrate the principles of the analysis.
Table 1: Representative ¹H NMR Data for Mosher's Esters of a Phenyl-Trifluoroethanol Analog
| Proton Assignment | δ [(R)-MTPA Ester] (ppm) | δ [(S)-MTPA Ester] (ppm) | Δδ (δS - δR) (ppm) |
| Methine (CH) | 5.95 | 5.90 | -0.05 |
| Phenyl (ortho) | 7.40 | 7.45 | +0.05 |
| Phenyl (meta) | 7.35 | 7.38 | +0.03 |
| Phenyl (para) | 7.30 | 7.32 | +0.02 |
| MTPA-OCH₃ | 3.55 | 3.60 | +0.05 |
Table 2: Representative ¹⁹F NMR Data for Mosher's Esters of a Phenyl-Trifluoroethanol Analog
| Fluorine Assignment | δ [(R)-MTPA Ester] (ppm) | δ [(S)-MTPA Ester] (ppm) | Δδ (δS - δR) (ppm) |
| Alcohol-CF₃ | -74.5 | -74.8 | -0.3 |
| MTPA-CF₃ | -71.2 | -71.0 | +0.2 |
Note: The data presented in these tables are illustrative and based on typical values observed for similar structures. Actual chemical shifts will vary depending on the specific molecule and experimental conditions.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. The following is a general procedure for the synthesis of Mosher's esters for NMR analysis.
Synthesis of (R)- and (S)-Mosher's Esters of this compound
Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
This compound (racemic or enantiomerically enriched)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable NMR solvent
-
NMR tubes
-
Standard laboratory glassware (septum-capped vials, syringes)
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (approximately 1.2 equivalents) of anhydrous pyridine or a catalytic amount of DMAP.
-
To this solution, add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride via syringe.
-
Seal the NMR tube and shake the mixture gently. The reaction is typically complete within 30 minutes at room temperature.
-
-
Preparation of the (S)-MTPA Ester:
-
Follow the same procedure as above, using (S)-Mosher's acid chloride instead of the (R)-enantiomer in a separate NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the relevant proton and fluorine signals in each spectrum.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned signals.
-
Mandatory Visualizations
To further clarify the concepts and workflows, the following diagrams are provided.
References
validating the enantiopurity of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol with different analytical techniques
A Researcher's Guide to Validating the Enantiopurity of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
In the landscape of pharmaceutical research and development, the stereochemical integrity of a chiral molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical validation of enantiopurity. This guide provides a comparative analysis of key analytical techniques for determining the enantiopurity of this compound, a chiral fluoroalcohol intermediate of interest in medicinal chemistry. We will delve into the principles and experimental considerations of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for enantiopurity determination is often guided by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. Below is a summary of the most common methods for chiral separations.
| Analytical Technique | Principle of Separation/Discrimination | Key Advantages | Key Disadvantages | Typical Sample Requirements |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP)[1][2]. | High versatility, wide range of available CSPs, excellent resolution and reproducibility, suitable for preparative scale[3][]. | Can be time-consuming to develop methods, higher solvent consumption[1][5]. | Solution in a suitable mobile phase, typically 1 mg/mL. |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase, often a cyclodextrin derivative[6]. | High efficiency and resolution, fast analysis times, requires small sample volumes. | Analyte must be volatile and thermally stable, or require derivatization. | Volatile sample or a derivative in a volatile solvent. |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary (derivatizing or solvating agent) leading to distinct NMR signals for each enantiomer[7][8]. | Rapid analysis, non-destructive, provides structural information, less solvent consumption than HPLC[5][9]. | Generally lower sensitivity than chromatographic methods, may require chiral auxiliaries, potential for kinetic resolution issues[1][9]. | ~5-10 mg dissolved in ~0.6 mL of deuterated solvent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound using a chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column: Polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound (racemic standard and sample)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic standard and the test sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution. Subsequently, inject the test sample to determine the peak areas for each enantiomer and calculate the enantiomeric excess (% ee).
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of this compound using a chiral capillary column.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column: Cyclodextrin-based (e.g., Rt-βDEXsm)
Reagents:
-
Dichloromethane (GC grade)
-
This compound (racemic standard and sample)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the racemic standard and the test sample in dichloromethane (approximately 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1)
-
-
Analysis: Inject the racemic standard to identify the retention times of the enantiomers. Then, inject the test sample and integrate the peak areas to calculate the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric excess of this compound by forming diastereomeric esters with a chiral derivatizing agent.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Standard 5 mm NMR tubes
Reagents:
-
This compound (sample)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Deuterated chloroform (CDCl₃)
-
Pyridine (anhydrous)
Procedure:
-
Derivatization: In a clean, dry vial, dissolve approximately 10 mg of the this compound sample in 0.5 mL of CDCl₃. Add a small excess (e.g., 1.2 equivalents) of (R)-(-)-Mosher's acid chloride and a catalytic amount of pyridine. Cap the vial and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
NMR Analysis: Transfer the resulting solution of the diastereomeric Mosher's esters to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR or ¹⁹F NMR spectrum. The diastereomers will exhibit distinct signals for protons or fluorine atoms near the chiral center.
-
Quantification: Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.
Quantitative Data Summary
The following table presents illustrative data that could be expected from the analysis of a non-racemic sample of this compound.
| Technique | Parameter | Enantiomer 1 | Enantiomer 2 | Resolution (Rs) / Separation (Δδ) | Calculated % ee |
| Chiral HPLC | Retention Time (min) | 12.5 | 14.8 | 2.1 | 95.0% |
| Peak Area | 97.5 | 2.5 | |||
| Chiral GC | Retention Time (min) | 15.2 | 15.9 | 1.8 | 95.2% |
| Peak Area | 97.6 | 2.4 | |||
| ¹⁹F NMR | Chemical Shift (ppm) | -75.3 | -75.5 | 0.2 ppm | 94.8% |
| Integral | 97.4 | 2.6 |
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an appropriate analytical technique, the following diagrams are provided.
Conclusion
The validation of the enantiopurity of this compound can be effectively achieved using Chiral HPLC, Chiral GC, and NMR spectroscopy. Chiral HPLC offers broad applicability and high resolution, making it a robust choice for routine analysis and quality control.[1][3] Chiral GC provides a rapid and highly efficient alternative for volatile and thermally stable compounds. NMR spectroscopy, particularly with the use of chiral derivatizing agents, offers a fast method for determining enantiomeric excess without the need for chromatographic separation, and it provides valuable structural confirmation.[5][7] The selection of the most suitable technique will ultimately depend on the specific requirements of the analysis, including sample properties, desired sensitivity, and available instrumentation. For comprehensive validation, employing two orthogonal techniques is often recommended to ensure the accuracy and reliability of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Comparative Guide to the Efficacy of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol and Other Chiral Synthons in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral synthons, or building blocks, are instrumental in achieving high levels of stereocontrol in asymmetric synthesis. Among the diverse array of available synthons, fluorinated chiral alcohols have garnered significant attention due to their unique electronic and steric properties that can profoundly influence the outcome of stereoselective transformations and enhance the pharmacological profiles of target molecules.[1][2][3]
This guide provides a comprehensive comparison of the efficacy of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a fluorinated chiral alcohol, with other widely used chiral synthons. We will delve into its synthesis, potential applications, and performance relative to established alternatives, supported by experimental data and detailed protocols.
Synthesis of Enantiomerically Pure this compound
The primary route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely adopted method for this transformation, renowned for its high enantioselectivity and predictable stereochemical outcome.[2][4][5]
The CBS reduction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone, facilitating a highly face-selective hydride transfer. This method consistently delivers chiral alcohols with high enantiomeric excess (ee), often exceeding 95%.[5]
Performance Comparison of Chiral Synthons
The efficacy of a chiral synthon is ultimately determined by its performance in directing stereoselective reactions. While direct comparative data for this compound as a chiral auxiliary in common asymmetric reactions such as aldol or Michael additions is not extensively documented in publicly available literature, we can infer its potential performance based on the known effects of its structural components and compare it with established chiral auxiliaries.
The presence of the trifluoromethyl group can enhance the stereodirecting ability of the alcohol through steric and electronic effects.[1] The bulky and electron-withdrawing nature of this group can create a highly differentiated steric environment, leading to improved diastereoselectivity in subsequent reactions. Furthermore, the 4-bromophenyl group offers a site for further functionalization through cross-coupling reactions, adding to the synthetic utility of this synthon.
Below is a table comparing the performance of common chiral synthons in the context of an asymmetric aldol reaction, a benchmark for evaluating the effectiveness of chiral auxiliaries.
| Chiral Synthon/Auxiliary | Reaction Type | Aldehyde | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Major Diastereomer | Yield (%) | Reference |
| Evans' Oxazolidinone | Aldol Addition | Benzaldehyde | >99:1 | >99% | 85 | [6] |
| Aldol Addition | Isobutyraldehyde | >99:1 | >99% | 80 | [6] | |
| Oppolzer's Camphorsultam | Aldol Addition | Benzaldehyde | 98:2 | >98% | 91 | [6] |
| Aldol Addition | Pivalaldehyde | 99:1 | >99% | 78 | [6] | |
| (S)-Proline (Organocatalyst) | Aldol Addition | p-Nitrobenzaldehyde | 93:7 | 99% | 68 | |
| Inferred Performance of this compound derivative | Aldol Addition | Various | Potentially High | Potentially High | - | - |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol via CBS Reduction
This protocol is a general procedure for the enantioselective reduction of a trifluoromethyl ketone using a CBS catalyst.
Materials:
-
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution.
-
Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1N HCl.
-
Stir for 30 minutes.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched (S)-3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing the Synthesis and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway for the CBS reduction and a general experimental workflow for asymmetric synthesis.
Conclusion
This compound represents a valuable chiral synthon, readily accessible in high enantiopurity via established methods like the Corey-Bakshi-Shibata reduction. While direct comparative data on its performance as a chiral auxiliary is emerging, the inherent properties of the trifluoromethyl and bromophenyl moieties suggest its high potential for inducing stereoselectivity in a variety of asymmetric transformations. Its utility is further enhanced by the potential for subsequent modifications at the aromatic ring. For researchers in drug discovery and development, the exploration of fluorinated chiral synthons like this compound opens new avenues for the design and synthesis of novel, potent, and metabolically robust therapeutic agents. The provided protocols and workflows serve as a practical guide for the synthesis and application of this promising chiral building block.
References
literature review of synthetic routes to 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
A comprehensive literature review reveals that the primary synthetic route to 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol involves the reduction of its corresponding ketone precursor, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone . This precursor is readily accessible and commercially available. The synthetic strategies can be broadly categorized into two main approaches: achiral reduction for the synthesis of the racemic alcohol and asymmetric reduction for the preparation of enantioenriched isomers.
Comparison of Synthetic Routes
The choice of synthetic route to this compound is primarily dictated by the desired stereochemistry of the final product. For applications where a racemic mixture is sufficient, simple and cost-effective methods using standard reducing agents are preferred. However, in the context of drug development and for the synthesis of chiral active pharmaceutical ingredients, enantioselective methods are paramount.
Achiral Synthesis
The most straightforward method for the preparation of racemic this compound is the reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone with a simple hydride reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective choice for this transformation. This method is generally high-yielding and uses inexpensive and readily available reagents.[1][2][3][4][5]
Asymmetric Synthesis
For the production of enantiomerically pure or enriched this compound, asymmetric reduction of the ketone precursor is necessary. Catalytic asymmetric transfer hydrogenation is a powerful and widely used technique for this purpose.[6][7][8][9][10][11] These reactions typically employ a chiral transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand. A common hydrogen source for transfer hydrogenation is a mixture of formic acid and triethylamine or isopropanol. These methods can provide high enantioselectivity (ee) and good yields.
Data Presentation
| Parameter | Route 1: Achiral Reduction | Route 2: Asymmetric Transfer Hydrogenation |
| Precursor | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Formic acid/triethylamine or Isopropanol |
| Catalyst | None | Chiral Ru or Rh complex (e.g., Ru(II)-TsDPEN) |
| Solvent | Methanol or Ethanol | Dichloromethane or other organic solvents |
| Temperature | 0 °C to room temperature | Typically room temperature to 40 °C |
| Reaction Time | 1-4 hours | 2-24 hours |
| Yield | Generally >90% | 80-98% |
| Enantioselectivity | Racemic (0% ee) | Up to >99% ee |
| Key Advantages | Simple, inexpensive, high yield | High enantioselectivity |
| Key Disadvantages | Produces a racemic mixture | Requires expensive chiral catalyst |
Experimental Protocols
Route 1: Achiral Reduction with Sodium Borohydride
Objective: To synthesize racemic this compound.
Procedure:
-
To a solution of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 g, 3.74 mmol) in methanol (20 mL) at 0 °C is added sodium borohydride (0.15 g, 3.93 mmol) portion-wise over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of 1 M HCl (10 mL).
-
The mixture is concentrated under reduced pressure to remove the methanol.
-
The aqueous residue is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.
-
Purification by flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields this compound.
Route 2: Asymmetric Transfer Hydrogenation
Objective: To synthesize enantioenriched this compound.
Procedure:
-
In a Schlenk flask, [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (4.4 mg, 0.012 mmol) are placed under an argon atmosphere.
-
Anhydrous dichloromethane (5 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
-
A solution of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (267 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) is added.
-
A freshly prepared 5:2 mixture of formic acid and triethylamine (0.5 mL) is added to the reaction mixture.
-
The reaction is stirred at 28 °C for 24 hours.
-
The reaction mixture is then quenched with water (10 mL) and extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Visualization of Synthetic Routes
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. webassign.net [webassign.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of fluorinated alcohols is a critical analytical challenge in the pharmaceutical and agrochemical industries. The unique properties imparted by fluorine, such as increased metabolic stability and binding affinity, make fluorinated chiral alcohols valuable building blocks in drug discovery.[1] This guide provides a comparative overview of common chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of these compounds, supported by experimental data and detailed protocols.
Overview of Chiral Stationary Phases
The successful separation of enantiomers relies on the selection of an appropriate chiral stationary phase.[2][3] CSPs create a chiral environment where the transient diastereomeric complexes formed with the enantiomers have different stabilities, leading to differential retention times.[2][4] The most widely used CSPs for the separation of fluorinated alcohols fall into three main categories: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs.[2][5][6]
-
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs for chiral separations.[7][8][9] They are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[7][8][10] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[8] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents.[8][11]
-
Cyclodextrin-Based CSPs: These CSPs consist of cyclic oligosaccharides, typically composed of 6, 7, or 8 glucose units (α, β, and γ-cyclodextrin, respectively), bonded to a silica surface.[12][13][14] The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin.[12][15][16] The hydroxyl groups at the rim of the cavity can be derivatized to enhance enantioselectivity.[13]
-
Pirkle-Type CSPs: Also known as brush-type CSPs, these phases have a chiral selector covalently bonded to the silica support.[2][6] A common example is based on (R,R)-Whelk-O1.[17] Chiral recognition is based on π-π interactions, hydrogen bonding, and dipole stacking between the CSP and the analyte.[2] An advantage of Pirkle-type CSPs is the ability to invert the elution order of enantiomers by using a CSP with the opposite configuration.[6]
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate CSP and mobile phase is crucial for achieving baseline separation of fluorinated alcohol enantiomers. The following table summarizes typical performance data for the separation of representative trifluoromethyl-substituted alcohols on popular polysaccharide-based columns.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 | |
| Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 | |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | Chiralpak® IA (Immobilized amylose derivative) | n-Hexane/Ethanol (95:5, v/v) | 4.21 | 1.42 | 4.10 |
| Chiralcel® OJ-H (Cellulose derivative) | n-Hexane/Isopropanol (80:20, v/v) | 2.98 | 1.28 | 2.95 | |
| 1-(2-Naphthyl)-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 5.67 | 1.33 | 3.80 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 6.89 | 1.21 | 2.50 |
Data compiled from publicly available application notes and scientific literature.[18]
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting chiral separation methods. Below are typical experimental protocols for the HPLC separation of fluorinated alcohols.
Sample Preparation
-
Dissolution: Dissolve the racemic or enantioenriched fluorinated alcohol in a suitable solvent. The mobile phase is the ideal solvent to avoid peak distortion.[18]
-
Concentration: Prepare a sample with a concentration of approximately 1 mg/mL. This may need to be optimized based on the detector's response.[18]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[18]
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.[18]
-
Mobile Phase Selection:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is the most common mobile phase for polysaccharide-based CSPs. A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.[18] The ratio can be adjusted to optimize retention and resolution.
-
Polar Organic Mode: Pure alcohols, such as methanol or ethanol, or mixtures with acetonitrile can be effective for certain analytes.[18]
-
Reversed-Phase: For cyclodextrin-based CSPs, reversed-phase conditions using mixtures of water and organic modifiers like methanol or acetonitrile are common.
-
-
Flow Rate: For a standard 4.6 mm internal diameter analytical column, a flow rate of 1.0 mL/min is a common starting point.[18]
-
Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible retention times.[18]
-
Detection: Set the UV detector to a wavelength where the analyte has significant absorbance. For aromatic trifluoromethyl-substituted alcohols, this is often in the range of 210-254 nm.[18]
Data Analysis
-
Peak Identification: Inject a racemic standard to identify the retention times of both enantiomers.[18]
-
Calculation of Chromatographic Parameters:
-
Retention Factor (k): k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.[18]
-
Separation Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively.[18]
-
Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[18]
-
Visualizing the Workflow
The following diagrams illustrate the key processes in a comparative study of chiral stationary phases.
Caption: Experimental workflow for comparing chiral stationary phases.
Caption: Logical relationships in a chiral HPLC separation system.
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. eijppr.com [eijppr.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hplc.eu [hplc.eu]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. gcms.cz [gcms.cz]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of Diastereomeric Purity in Reactions Utilizing 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral molecules, particularly those containing fluorine moieties, often exhibit unique biological activities, making the accurate assessment of their stereoisomeric purity paramount. This guide provides a comparative analysis of methodologies for determining diastereomeric purity, with a focus on reactions involving the chiral building block, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. While direct comparative data for this specific alcohol as a chiral auxiliary is limited in publicly available literature, this document outlines the standard analytical techniques and provides performance data for established chiral auxiliaries in analogous transformations. This allows for a robust framework for evaluating the potential of this compound in subsequent diastereoselective reactions.
Performance of Established Chiral Auxiliaries: A Benchmark for Comparison
To establish a baseline for evaluating the potential of novel chiral reagents, it is essential to consider the performance of well-characterized chiral auxiliaries in common asymmetric transformations. Evans' oxazolidinones and Oppolzer's sultams are two of the most reliable and widely used classes of chiral auxiliaries, consistently delivering high levels of diastereoselectivity in a variety of reactions.
Asymmetric Aldol Reactions with Evans' Oxazolidinones
The Evans' aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The chiral oxazolidinone auxiliary directs the approach of an aldehyde to the enolate, resulting in a high degree of diastereoselectivity.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 80 |
| (R)-4-Phenyl-2-oxazolidinone | Pivalaldehyde | 98:2 | 91 |
Data presented is representative of typical results obtained under optimized conditions.
Asymmetric Alkylation with Oppolzer's Sultams
Oppolzer's sultams are highly effective in directing the stereoselective alkylation of enolates. The rigid sultam framework provides excellent facial shielding, leading to high diastereomeric excess.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| (2R)-Bornane-10,2-sultam | Benzyl bromide | >98:2 | 95 |
| (2R)-Bornane-10,2-sultam | Methyl iodide | >98:2 | 92 |
| (2S)-Bornane-10,2-sultam | Allyl iodide | 97:3 | 88 |
Data presented is representative of typical results obtained under optimized conditions.
Analysis of Diastereomeric Purity: Key Experimental Protocols
The accurate determination of diastereomeric purity is crucial for the validation of any stereoselective synthesis. The two most common and reliable methods for this analysis are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, often in conjunction with a chiral derivatizing agent such as Mosher's acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. The use of a chiral stationary phase (CSP) allows for differential interaction with each diastereomer, resulting in different retention times.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for the separation of fluorinated compounds.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation (e.g., 90:10 hexane:isopropanol).
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm for aromatic compounds).
-
-
Data Analysis: The diastereomeric ratio (d.r.) is determined by integrating the peak areas of the two diastereomers. The diastereomeric excess (d.e.) is calculated using the formula: d.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.
NMR Spectroscopy with Mosher's Acid Derivatization
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a chiral derivatizing agent used to determine the enantiomeric and diastereomeric purity of chiral alcohols and amines via NMR spectroscopy. Reaction of the chiral alcohol with both (R)- and (S)-MTPA chlorides creates a pair of diastereomeric esters, which exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.
Experimental Protocol:
-
Preparation of (R)-MTPA Ester:
-
In an NMR tube, dissolve the chiral alcohol (approx. 5 mg) in deuterated chloroform (CDCl₃, 0.5 mL).
-
Add anhydrous pyridine (1.2 equivalents).
-
Add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, 1.1 equivalents).
-
Mix thoroughly and allow the reaction to proceed to completion (typically 30-60 minutes).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify well-resolved signals corresponding to protons near the stereocenter in each diastereomer.
-
The diastereomeric ratio can be determined by integrating the signals for each diastereomer in one of the spectra.
-
-
Data Analysis: The difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage can be used to assign the absolute configuration of the alcohol.
Visualizing the Workflow and Logic
To further clarify the processes involved in the analysis of diastereomeric purity, the following diagrams illustrate the experimental workflow and the logical relationships between the key steps.
Caption: Workflow for diastereomeric purity analysis.
A Comprehensive Guide to the Cross-Validation of Enantiomeric Excess Results from HPLC and NMR Analysis
In the realm of pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of enantiomeric excess (ee) is of paramount importance. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely utilized techniques for this purpose. This guide provides an objective comparison of these two methods for the cross-validation of ee determination, complete with detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in making informed decisions.
The fundamental principle underlying the determination of enantiomeric excess lies in the ability to distinguish between enantiomers, which exhibit identical physical and chemical properties in an achiral environment. Both HPLC and NMR create a chiral environment to induce a measurable difference between the enantiomers. Chiral HPLC physically separates enantiomers on a chiral stationary phase (CSP), resulting in different retention times.[1][2] In contrast, chiral NMR spectroscopy typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to form transient diastereomeric complexes, which leads to distinct NMR signals for each enantiomer.[1][2]
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for determining enantiomeric excess is often dictated by the specific requirements of the analysis, such as the nature of the analyte, the required sensitivity, desired throughput, and the instrumentation available.[1] A summary of their key performance characteristics is presented below.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[3] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[2] |
| Sensitivity | High, often with low limits of detection (LOD) and quantification (LOQ).[2] | Generally lower sensitivity compared to HPLC.[4] |
| Resolution | Typically provides baseline separation of enantiomers, leading to high accuracy.[3] | Resolution of signals depends on the chiral auxiliary and the analyte. |
| Sample Throughput | Can be time-consuming due to method development and run times.[5] | Rapid analysis, often under 5 minutes per sample, suitable for high-throughput screening.[5] |
| Sample Preparation | Minimal, typically dissolving the sample in the mobile phase.[6] | May require the addition of a chiral solvating agent or a derivatization step.[7] |
| Non-destructive | Yes, the separated enantiomers can be collected for further analysis.[3] | Yes, the sample can be recovered.[2] |
| Solvent Consumption | Relatively high.[5] | Low, typically around 0.6 mL per sample.[5] |
| Instrumentation | Requires a dedicated HPLC system with a chiral column. | Requires a high-field NMR spectrometer. |
| Cost | Chiral columns can be expensive. | High initial instrument cost, but lower cost per sample for reagents. |
| Validation | Well-established and often the method of choice for regulated environments.[2] | Can be used for validation, especially as a complementary technique.[3] |
Experimental Workflow for Cross-Validation
A robust approach to ensure the accuracy of enantiomeric excess determination is to cross-validate the results obtained from both chiral HPLC and NMR. The following diagram illustrates a typical workflow for this process.
Detailed Experimental Protocols
Reproducible and accurate determination of enantiomeric excess relies on meticulously detailed methodologies. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Protocol: Analysis of (S)-Mandelic Acid
This protocol is adapted for the analysis of (S)-mandelic acid, a common chiral building block.[2]
1. Materials and Reagents:
-
(S)-Mandelic acid standard
-
Racemic mandelic acid
-
HPLC grade n-hexane
-
HPLC grade isopropanol
-
HPLC grade trifluoroacetic acid (TFA)
2. Instrumentation:
-
HPLC system equipped with a UV detector.
-
Chiral stationary phase column (e.g., a molecularly imprinted polymer (MIP) column).
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 25°C
-
Detection: UV at 225 nm[2]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic mandelic acid in the mobile phase.
-
Prepare a stock solution of the (S)-mandelic acid sample in the mobile phase.
5. Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the (S)-mandelic acid sample.
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100[8]
Chiral NMR Protocol: Analysis of a Primary Amine using a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent for the rapid determination of the enantiomeric excess of a primary amine.[1][7]
1. Materials and Reagents:
-
Primary amine analyte
-
Chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL) derivative)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
2. Instrumentation:
-
400 MHz or higher field NMR spectrometer.
3. Sample Preparation:
-
In a 5 mm NMR tube, dissolve the amine analyte (0.0125–0.2 mmol) and the chiral solvating agent (e.g., (S)-BINOL derivative, 0.0125–0.1 mmol) in approximately 0.6 mL of CDCl₃.[1]
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and the formation of diastereomeric complexes.[1]
4. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at 25°C.[1]
5. Data Analysis:
-
Identify the well-resolved signals corresponding to each diastereomeric complex.
-
Integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess by comparing the integration values of the corresponding signals for the two enantiomers.
Conclusion
Both chiral HPLC and chiral NMR are indispensable tools for the determination of enantiomeric excess. Chiral HPLC is a well-established, highly sensitive, and robust method that provides physical separation of enantiomers, making it a preferred method for routine quality control in regulated environments.[2] Chiral NMR, on the other hand, offers a rapid, non-destructive, and high-throughput method, particularly useful for reaction monitoring and screening.[2] For a comprehensive and highly confident characterization of a compound's enantiomeric purity, a cross-validation approach utilizing both techniques is strongly recommended.[2] This dual-pronged strategy leverages the strengths of each method, providing a high degree of certainty in the final results.
References
Safety Operating Guide
Navigating the Disposal of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a halogenated organic compound.
Key Chemical Information and Hazard Profile
Understanding the properties of this compound is fundamental to its safe handling and disposal. The presence of bromine and a trifluoromethyl group designates it as a halogenated compound, which requires special disposal considerations.
| Property | Value | Source |
| CAS Number | 1148050-30-9 | [3][4] |
| Molecular Formula | C₉H₈BrF₃O | [3][4] |
| Molecular Weight | 269.06 g/mol | [3][4] |
| Classification | Halogenated Organic Compound | [1][2] |
This data is compiled from chemical supplier information.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as a halogenated organic waste. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated waste.[2] This is because the disposal methods for these two streams are different, and mixing them can lead to increased disposal costs and improper treatment.[2]
-
Waste Container: Use a designated and clearly labeled waste container for "Halogenated Organic Waste."[6] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
Caption: A flowchart illustrating the proper disposal procedure.
Experimental Protocols Cited
This guidance is based on standard laboratory hazardous waste management protocols. Specific experimental procedures that may generate this waste should include a clear section on waste disposal that aligns with the principles outlined above. For instance, a synthetic chemistry protocol should specify that all residues containing this compound, including reaction mixtures and solvent washes, must be collected as halogenated organic waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol (CAS No. 1148050-30-9).[1][2][3][4] The health hazards of this specific product have not been fully investigated, and therefore, it should be handled with caution as a potentially hazardous substance.[5]
I. Physical and Chemical Properties
A summary of the available data for this compound is presented below.
| Property | Value |
| CAS Number | 1148050-30-9 |
| Molecular Formula | C9H8BrF3O |
| Molecular Weight | 269.06 g/mol |
| Purity | ≥97% |
| Storage Conditions | Store at 4°C for optimal stability. |
II. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk. The minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[6] | Protects against splashes of the chemical which may cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves are recommended for incidental contact.[6][7] For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8][9] | Prevents skin contact, as the compound may cause skin irritation.[10] |
| Body Protection | A knee-length laboratory coat, long pants, and closed-toe shoes are required.[7][11] For larger quantities or in case of a spill, a chemical-resistant apron should also be worn. | Protects the skin from accidental splashes and contamination. |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][12][13] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[11] | The compound may cause respiratory irritation.[10] |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for handling this compound in a laboratory setting.
1. Pre-Experiment Preparation:
- Review this safety guide and the available safety information for similar compounds.
- Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[5][13]
- Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
- Don the required personal protective equipment as outlined in the table above.
2. Handling the Compound:
- Perform all manipulations, including weighing and preparing solutions, within a chemical fume hood.[5]
- Avoid the formation of dust and aerosols.[10]
- Use spark-proof tools and equipment, as fluorinated alcohols can be flammable.[13][14]
- Keep the container tightly closed when not in use.[5]
- Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapor.[5]
3. Post-Experiment Procedures:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Properly label and store any remaining material in a cool, dry, and well-ventilated place.[5]
- Dispose of contaminated waste as described in the disposal plan below.
- Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[8]
IV. Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][15] Remove contact lenses if present and easy to do.[5][15] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5][10] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[5][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water and give the person plenty of water to drink.[5] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][15] Ventilate the area and wash the spill site after the material has been removed.[5] |
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
1. Waste Collection:
- Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container.
- Collect all liquid waste in a separate, labeled, and sealed container. Do not mix with other incompatible waste streams.
2. Disposal Method:
- The recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
- Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.
VI. Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - 通用试剂 - 西典实验 [seedior.com]
- 2. 1148050-30-9|3-(4-溴苯基)-1,1,1-三氟-2-丙醇|this compound|-范德生物科技公司 [bio-fount.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 1148050-30-9|this compound|BLD Pharm [bldpharm.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 13. fishersci.com [fishersci.com]
- 14. uwaterloo.ca [uwaterloo.ca]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
